4-Pentenamide, N,N-diethyl-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
67449-88-1 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N,N-diethylpent-4-enamide |
InChI |
InChI=1S/C9H17NO/c1-4-7-8-9(11)10(5-2)6-3/h4H,1,5-8H2,2-3H3 |
InChI Key |
JTZITRRFSODFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCC=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
4-Pentenamide, N,N-diethyl-, with the CAS number 67449-88-1, is a tertiary amide containing a terminal double bond. Its unique structure suggests potential for further functionalization and exploration of its biological activities.
Physicochemical Data
Quantitative data for 4-Pentenamide, N,N-diethyl- is summarized in the table below. It is important to note that while some properties are derived from experimental sources, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem |
| Molecular Weight | 155.24 g/mol | PubChem |
| CAS Number | 67449-88-1 | PubChem |
| IUPAC Name | N,N-diethylpent-4-enamide | PubChem |
| Canonical SMILES | CCN(CC)C(=O)CCC=C | PubChem |
Computed Properties
The following table outlines key computed properties that provide insight into the molecule's behavior in various chemical and biological systems. These values are derived from computational models.
| Property | Value | Source |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Topological Polar Surface Area | 20.3 Ų | PubChem |
| Complexity | 128 | PubChem |
Spectroscopic Data
While specific spectra for 4-Pentenamide, N,N-diethyl- are held in proprietary databases, the expected spectroscopic features can be inferred from its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons of the terminal double bond, the ethyl groups attached to the nitrogen, and the methylene groups of the pentenamide backbone. The vinyl protons would likely appear as a complex multiplet in the downfield region (around 5-6 ppm). The ethyl groups would present as a quartet and a triplet.
-
¹³C NMR: The carbon spectrum would show distinct peaks for the carbonyl carbon (downfield), the two carbons of the double bond, and the aliphatic carbons of the ethyl and pentenamide chains.
Mass Spectrometry (MS)
GC-MS data from the NIST Mass Spectrometry Data Center indicates a total of 106 peaks. The molecular ion peak [M]⁺ would be expected at m/z 155. Common fragmentation patterns for amides would likely be observed, including cleavage alpha to the carbonyl group and the nitrogen atom. The top three peaks are reported at m/z values of 58, 100, and 55.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A strong C=O stretching vibration for the tertiary amide, typically appearing in the range of 1630-1680 cm⁻¹.
-
C-H stretching vibrations for the sp²-hybridized carbons of the double bond, appearing just above 3000 cm⁻¹.
-
C-H stretching vibrations for the sp³-hybridized carbons of the alkyl chains, appearing just below 3000 cm⁻¹.
-
A C=C stretching vibration around 1640 cm⁻¹.
Synthesis and Experimental Protocols
Proposed Synthesis of 4-Pentenamide, N,N-diethyl-
The proposed synthesis involves a two-step process starting from 4-pentenoic acid.
-
Formation of the Acyl Chloride: 4-pentenoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 4-pentenoyl chloride. This reaction is typically carried out in an inert solvent.
-
Amidation: The resulting 4-pentenoyl chloride is then reacted with diethylamine to yield N,N-diethyl-4-pentenamide. This reaction is usually performed in the presence of a base to neutralize the HCl byproduct.
Hypothetical Experimental Protocol
Materials:
-
4-pentenoic acid
-
Thionyl chloride
-
Diethylamine
-
Triethylamine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Synthesis of 4-Pentenoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-pentenoic acid (1 equivalent) in an excess of thionyl chloride (2-3 equivalents).
-
Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
-
Step 2: Synthesis of 4-Pentenamide, N,N-diethyl-
-
Dissolve the crude 4-pentenoyl chloride in anhydrous diethyl ether and cool the solution in an ice bath.
-
In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.
-
Slowly add the diethylamine solution to the cooled 4-pentenoyl chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude 4-Pentenamide, N,N-diethyl- can be purified by vacuum distillation or column chromatography.
-
Caption: Proposed synthesis workflow for 4-Pentenamide, N,N-diethyl-.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of 4-Pentenamide, N,N-diethyl- are not available in the current scientific literature. However, the structurally similar compound, 2,2-diethyl-4-pentenamide, has been identified as a sedative. This suggests that N,N-diethyl-4-pentenamide may also exhibit activity within the central nervous system (CNS).
Unsaturated amides are a class of compounds with diverse biological activities. Their effects can be attributed to their ability to interact with various biological targets, including enzymes and receptors. The presence of the double bond and the amide functionality are key to these interactions.
Potential Mechanism of Action (Hypothetical)
Given the sedative properties of a related compound, it is plausible that 4-Pentenamide, N,N-diethyl- could act as a modulator of inhibitory neurotransmission in the CNS. A hypothetical signaling pathway could involve the potentiation of GABAergic signaling.
-
GABAᴀ Receptor Modulation: The compound might bind to an allosteric site on the GABAᴀ receptor, a ligand-gated ion channel. This binding could enhance the effect of the endogenous ligand, gamma-aminobutyric acid (GABA).
-
Increased Chloride Influx: Potentiation of the GABAᴀ receptor would lead to an increased influx of chloride ions into the neuron.
-
Neuronal Hyperpolarization: The increased negative charge inside the neuron would result in hyperpolarization, making it more difficult for the neuron to fire an action potential.
-
CNS Depression: The overall effect would be a depression of neuronal activity in the CNS, leading to sedative and potentially hypnotic effects.
Caption: Hypothetical signaling pathway for the potential sedative effect.
It must be emphasized that this proposed mechanism is speculative and requires experimental validation through dedicated pharmacological studies.
Safety and Handling
Specific safety data for 4-Pentenamide, N,N-diethyl- is not extensively documented. However, based on the general properties of amides and unsaturated compounds, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from oxidizing agents and sources of ignition. The terminal double bond may be susceptible to polymerization or oxidation over time.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
This guide serves as a foundational resource for professionals engaged in research and development involving 4-Pentenamide, N,N-diethyl-. Further experimental investigation is necessary to fully elucidate its properties and potential applications.
N,N-diethyl-4-pentenamide IUPAC name and structure
An In-depth Technical Guide to N,N-diethyl-4-pentenamide
This guide provides comprehensive technical information on N,N-diethyl-4-pentenamide, including its chemical identity, properties, and a representative synthetic protocol. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
N,N-diethyl-4-pentenamide is an aliphatic amide compound.
-
IUPAC Name: N,N-diethylpent-4-enamide[1]
-
Molecular Formula: C₉H₁₇NO[1]
-
Canonical SMILES: CCN(CC)C(=O)CCC=C[1]
-
CAS Number: 67449-88-1[1]
Below is the 2D chemical structure of N,N-diethyl-4-pentenamide.
Figure 1. 2D Structure of N,N-diethyl-4-pentenamide.
Physicochemical and Spectroscopic Data
The following table summarizes key computed properties for N,N-diethyl-4-pentenamide.[1]
| Property | Value |
| Molecular Weight | 155.24 g/mol |
| Exact Mass | 155.131014166 Da |
| Monoisotopic Mass | 155.131014166 Da |
| Topological Polar Surface Area | 20.3 Ų |
| Complexity | 128 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 5 |
Spectral information for this compound, including ¹³C NMR, GC-MS, and IR spectra, is available in spectral databases.[1]
Experimental Protocols: Synthesis
The synthesis of N,N-diethyl-4-pentenamide can be achieved via the amidation of 4-pentenoic acid with diethylamine. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and common method involves activating the carboxylic acid, followed by reaction with the amine. One-pot procedures using activating agents are efficient for this type of transformation.[2]
Objective: To synthesize N,N-diethyl-4-pentenamide from 4-pentenoic acid and diethylamine.
Materials:
-
4-pentenoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Diethylamine
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Carboxylic Acid: To a solution of 4-pentenoic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add 1,1'-Carbonyldiimidazole (1.05 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours until gas evolution (CO₂) ceases, indicating the formation of the acylimidazole intermediate.
-
Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture dropwise.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield pure N,N-diethyl-4-pentenamide.
Visualization of Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of N,N-diethyl-4-pentenamide as described in the experimental protocol.
References
In-Depth Technical Guide: 4-Pentenamide, N,N-diethyl- (CAS: 67449-88-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Pentenamide, N,N-diethyl-, a chemical compound identified in recent advanced organic synthesis methodologies. This document details its chemical properties, synthesis, and characterization based on available scientific literature.
Chemical Identity and Properties
4-Pentenamide, N,N-diethyl-, with the CAS number 67449-88-1, is a tertiary amide containing a terminal alkene functional group. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N,N-diethylpent-4-enamide | PubChem[1] |
| Molecular Formula | C₉H₁₇NO | PubChem[1] |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| Canonical SMILES | CCN(CC)C(=O)CCC=C | PubChem[1] |
| InChI Key | JTZITRRFSODFDF-UHFFFAOYSA-N | PubChem[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |
| Complexity | 128 | PubChem[1] |
Synthesis and Experimental Protocol
The synthesis of 4-Pentenamide, N,N-diethyl- has been described in the context of palladium-catalyzed aerobic oxidative functionalization of alkenes. The following protocol is based on the general procedures outlined in the referenced literature.
General Synthesis of N,N-disubstituted Pentenamides
A general method for the synthesis of N,N-disubstituted pentenamides involves the amidation of a corresponding carboxylic acid or its activated derivative. While a specific detailed protocol for 4-Pentenamide, N,N-diethyl- was not found in the immediate search results, a representative procedure for the synthesis of similar amides can be inferred.
Experimental Workflow for Amide Synthesis
References
An In-depth Technical Guide to the Physical Properties of N,N-diethyl-4-pentenamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available physical property data for N,N-diethyl-4-pentenamide, alongside standardized experimental protocols for their determination. Due to a lack of experimentally determined values in publicly available literature, this document outlines the methodologies for obtaining the melting and boiling points of this compound.
Physical Properties of N,N-diethyl-4-pentenamide
Experimental data for the melting and boiling points of N,N-diethyl-4-pentenamide are not readily found in scientific literature. However, computational predictions are available and summarized in the table below. It is important to note that these are theoretical values and require experimental verification.
| Property | Value | Source |
| Molecular Weight | 155.24 g/mol | PubChem[1] |
| Melting Point | Not Experimentally Determined | |
| Boiling Point | Not Experimentally Determined |
Experimental Protocols
The following sections detail the standard laboratory procedures for the synthesis of N,N-diethyl-4-pentenamide and the subsequent determination of its melting and boiling points.
1. Synthesis of N,N-diethyl-4-pentenamide
A common and effective method for the synthesis of tertiary amides such as N,N-diethyl-4-pentenamide is the reaction of an acyl chloride with a secondary amine.[2][3]
-
Reaction: 4-Pentenoyl chloride reacts with diethylamine to yield N,N-diethyl-4-pentenamide and diethylamine hydrochloride.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve diethylamine in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of 4-pentenoyl chloride to the cooled solution with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion.
-
The resulting mixture will contain the product and a precipitate of diethylamine hydrochloride.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the diethylamine hydrochloride precipitate.
-
Wash the filtrate with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude N,N-diethyl-4-pentenamide by vacuum distillation.
-
2. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a purified liquid, the micro-boiling point method is suitable.
-
Apparatus: A melting point apparatus or an oil bath, a small test tube, a capillary tube (sealed at one end), and a thermometer.
-
Procedure:
-
Place a small amount of the purified N,N-diethyl-4-pentenamide into the small test tube.
-
Invert the capillary tube (open end down) and place it into the liquid in the test tube.
-
Attach the test tube to the thermometer and place the assembly in the heating bath.
-
Heat the bath gradually while observing the capillary tube.
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid is heated.
-
Continue heating until a steady stream of bubbles is observed, then turn off the heat.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
-
3. Determination of Melting Point
Since most simple amides are solids, it is plausible that N,N-diethyl-4-pentenamide could be a solid at room temperature.[4] The melting point is the temperature at which a substance transitions from a solid to a liquid.
-
Apparatus: A melting point apparatus, a capillary tube (sealed at one end).
-
Procedure:
-
If the purified N,N-diethyl-4-pentenamide is a solid, finely powder a small amount.
-
Pack a small amount of the powdered sample into the sealed end of the capillary tube.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus gradually and observe the sample.
-
The melting point is recorded as a range, starting from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted.
-
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and physical characterization of N,N-diethyl-4-pentenamide.
References
An In-depth Technical Guide to the Solubility of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
October 25, 2025
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Pentenamide, N,N-diethyl-. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the qualitative solubility profile based on the general properties of tertiary amides and provides detailed experimental protocols for determining its solubility in various solvents.
Introduction to 4-Pentenamide, N,N-diethyl-
4-Pentenamide, N,N-diethyl- is a tertiary amide with the chemical formula C₉H₁₇NO. Its structure, featuring a terminal double bond and a diethylamino group, influences its physicochemical properties, including its solubility. As a tertiary amide, it lacks the hydrogen bond donating ability of primary and secondary amides, which significantly affects its solubility in protic solvents. However, the presence of the carbonyl group and the nitrogen atom allows it to act as a hydrogen bond acceptor.
Chemical Structure:
Physicochemical Properties:
-
Molecular Formula: C₉H₁₇NO
-
Molecular Weight: 155.24 g/mol
-
IUPAC Name: N,N-diethylpent-4-enamide
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility of 4-Pentenamide, N,N-diethyl- in various classes of solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Sparingly Soluble to Soluble | The ability to act as a hydrogen bond acceptor may allow for some solubility in protic solvents. Solubility is expected to be lower in water compared to alcohols. |
| Polar Aprotic | Acetone, Acetoni |
An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-diethyl-4-pentenamide
Introduction
N,N-diethyl-4-pentenamide is an unsaturated aliphatic amide of interest in various fields of chemical synthesis, potentially serving as a monomer or a precursor in the development of functionalized polymers and pharmaceutical intermediates. Understanding the thermal stability and decomposition pathways of this molecule is crucial for defining its processing limits, storage conditions, and potential degradation products. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the predicted thermal behavior of N,N-diethyl-4-pentenamide, detailed experimental protocols for its synthesis and thermal analysis, and a framework for data presentation.
Synthesis of N,N-diethyl-4-pentenamide
The synthesis of N,N-diethyl-4-pentenamide can be achieved through the reaction of 4-pentenoic acid with diethylamine. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Proposed Experimental Protocol: Two-Step Synthesis from 4-Pentenoic Acid
Step 1: Synthesis of 4-Pentenoyl Chloride
-
In a fume hood, add 4-pentenoic acid (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add thionyl chloride (SOCl₂) (1.2 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas has ceased.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 4-pentenoyl chloride.
Step 2: Synthesis of N,N-diethyl-4-pentenamide
-
In a separate flask, dissolve diethylamine (2 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the diethylamine solution in an ice bath (0 °C).
-
Slowly add the crude 4-pentenoyl chloride (1 equivalent) dropwise to the cooled diethylamine solution with vigorous stirring. The second equivalent of diethylamine acts as a base to neutralize the HCl formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-diethyl-4-pentenamide.
-
Purify the product by vacuum distillation or column chromatography.
A general procedure for the synthesis of N,N-diethylamides from carboxylic acids and amines has been reported using TiCl₄ as a mediating agent.[1][2]
Synthesis Workflow Diagram
Thermal Stability and Predicted Decomposition Pathways
While specific thermogravimetric analysis (TGA) data for N,N-diethyl-4-pentenamide is unavailable, the thermal behavior of aliphatic amides is generally understood. The presence of the terminal double bond in N,N-diethyl-4-pentenamide may introduce additional decomposition pathways compared to its saturated analogs.
Inferred Thermal Stability
Aliphatic amides are generally considered to be thermally stable compounds. The decomposition of poly-N-isopropylacrylamide, for instance, shows significant mass loss occurring in the temperature range of 395–425 °C.[3] Simple, non-polymeric aliphatic amides would be expected to have lower decomposition temperatures. The pyrolysis of aliphatic polyamides can lead to the formation of various products through complex reaction pathways.
Hypothetical Decomposition Pathways
The thermal decomposition of N,N-diethyl-4-pentenamide is likely to proceed through radical mechanisms at elevated temperatures. The C-N bond of the amide and the C-C bonds in the pentenyl chain are potential sites for initial homolytic cleavage.
-
Pathway A: C-N Bond Cleavage: Homolytic cleavage of the C(O)-N bond would generate a 4-pentenoyl radical and a diethylaminyl radical. These radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, or recombination.
-
Pathway B: C-C Bond Cleavage: Cleavage of the C-C bonds in the pentenyl chain could lead to the formation of smaller alkyl and alkenyl radicals, as well as resonance-stabilized radicals.
-
Pathway C: Intramolecular Hydrogen Transfer: The presence of the terminal double bond could potentially facilitate intramolecular hydrogen transfer reactions, leading to the formation of cyclic intermediates or rearrangement products, although this is likely a minor pathway compared to radical fragmentation at high temperatures.
The pyrolysis of aliphatic amides can produce a complex mixture of products.
Predicted Decomposition Products
Based on the proposed pathways, the following decomposition products could be anticipated:
-
From Diethylaminyl Radical: Diethylamine, ethane, ethene, and other products from secondary reactions.
-
From 4-Pentenoyl Radical: 4-Pentenal, butene, carbon monoxide, and other fragmentation products.
-
Char Formation: At very high temperatures, polymerization and carbonization of the initial decomposition products can lead to the formation of a char residue.
Decomposition Pathway Diagram
Data Presentation Framework
For researchers planning to investigate the thermal properties of N,N-diethyl-4-pentenamide, the following tables provide a structured format for presenting quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Table 1: Thermogravimetric Analysis (TGA) Data
| Sample | Onset Temp. (°C) | Tmax (°C) (DTG) | Mass Loss (%) | Residue at 600°C (%) | Atmosphere |
| N,N-diethyl-4-pentenamide | TBD | TBD | TBD | TBD | Nitrogen |
| N,N-diethyl-4-pentenamide | TBD | TBD | TBD | TBD | Air |
TBD: To Be Determined experimentally. Onset Temp.: The temperature at which significant mass loss begins. Tmax (DTG): The temperature of the maximum rate of mass loss from the derivative thermogravogram.
Table 2: Differential Scanning Calorimetry (DSC) Data
| Sample | Melting Point (°C) | Enthalpy of Fusion (J/g) | Glass Transition (°C) | Decomposition Event(s) (°C) | Atmosphere |
| N,N-diethyl-4-pentenamide | TBD | TBD | TBD | TBD | Nitrogen |
| N,N-diethyl-4-pentenamide | TBD | TBD | TBD | TBD | Air |
TBD: To Be Determined experimentally.
Experimental Protocol for Thermal Analysis
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4]
Objective: To determine the thermal stability and decomposition profile of N,N-diethyl-4-pentenamide.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of N,N-diethyl-4-pentenamide into a TGA pan (e.g., platinum or alumina).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and the amount of residual mass.
TGA Experimental Workflow Diagram
Conclusion
This technical guide has provided a comprehensive, albeit inferred, overview of the thermal stability and decomposition of N,N-diethyl-4-pentenamide. A plausible, detailed synthesis protocol has been outlined, and potential thermal decomposition pathways have been discussed based on the principles of organic chemistry and data from related compounds. The provided frameworks for data presentation and experimental protocols for thermal analysis are intended to guide researchers in their empirical investigation of this compound. It is imperative that the hypotheses presented in this guide are subjected to rigorous experimental validation to fully characterize the thermal properties of N,N-diethyl-4-pentenamide.
References
Commercial suppliers of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Pentenamide, N,N-diethyl-, a chemical compound of interest for various research and development applications. Due to its limited commercial availability, this guide also details potential sourcing through custom synthesis and provides a plausible synthetic protocol.
Commercial Sourcing
Potential Custom Synthesis Providers:
-
Enamine: Offers a wide range of custom synthesis services, from milligram to kilogram scales, including multi-step and asymmetric synthesis.
-
BOC Sciences: Provides custom chemical synthesis and manufacturing for the biotechnology and pharmaceutical industries, with capabilities for synthesizing a broad array of molecules.
-
Tocris Bioscience: Specializes in the synthesis of complex organic molecules for life science research, offering services from milligram to kilogram quantities.
-
Aurora Fine Chemicals: With extensive experience in custom organic synthesis, they serve drug discovery companies and research institutions globally.
-
Charles River Laboratories: Offers integrated and fee-for-service synthetic chemistry, including multi-stage synthesis and scale-up services.
-
ChiroBlock: Provides custom synthesis services with a "Fee for Results" model, specializing in novel and complex compounds.
-
Atlanchim Pharma: Offers custom synthesis of molecules under confidentiality agreements, with expertise in various classes of organic compounds.
-
Apex Molecular: A UK-based CRO that provides custom and contract synthesis services to a global client base, including the US.
Physicochemical and Spectral Data
A summary of the key physicochemical properties and spectral data for 4-Pentenamide, N,N-diethyl- is provided below. This data has been compiled from publicly available resources.[1]
Table 1: Physicochemical Properties of 4-Pentenamide, N,N-diethyl- [1]
| Property | Value |
| IUPAC Name | N,N-diethylpent-4-enamide |
| CAS Number | 67449-88-1 |
| Molecular Formula | C₉H₁₇NO |
| Molecular Weight | 155.24 g/mol |
| Canonical SMILES | CCN(CC)C(=O)CCC=C |
| InChI Key | JTZITRRFSODFDF-UHFFFAOYSA-N |
Table 2: Spectral Data for 4-Pentenamide, N,N-diethyl- [1]
| Spectroscopy | Data Highlights |
| ¹³C NMR | Spectra available from SpectraBase. |
| GC-MS | NIST Mass Spectrometry Data Center, Main library. Top peaks at m/z 58, 100, 55. |
| IR | Vapor Phase IR Spectra available from SpectraBase. |
Experimental Protocols
As direct commercial availability is limited, a plausible synthetic protocol is essential for researchers. The following section outlines a proposed synthesis of 4-Pentenamide, N,N-diethyl- from 4-pentenoic acid and diethylamine. This method is based on established procedures for the direct amidation of carboxylic acids.
Proposed Synthesis of 4-Pentenamide, N,N-diethyl-
This protocol is adapted from general methods for the synthesis of N,N-dialkyl amides from carboxylic acids.
Reaction Scheme:
Caption: Proposed synthetic workflow for 4-Pentenamide, N,N-diethyl-.
Materials and Methods:
-
4-Pentenoic acid: (1.0 eq)
-
Diethylamine: (1.2 eq)
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃): (1.2 eq)
-
Toluene: Anhydrous, as solvent
-
Sodium bicarbonate solution: Saturated, aqueous
-
Brine: Saturated, aqueous
-
Magnesium sulfate (MgSO₄): Anhydrous
-
Silica gel: For column chromatography
Procedure:
-
To a solution of 4-pentenoic acid (1.0 eq) in anhydrous toluene, add diethylamine (1.2 eq) followed by tris(2,2,2-trifluoroethyl) borate (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Pentenamide, N,N-diethyl-.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
At present, there is limited publicly available information on the specific biological activities or signaling pathways associated with 4-Pentenamide, N,N-diethyl-. Researchers investigating this compound would need to conduct initial screening and mechanistic studies to elucidate its biological function. A general workflow for such an investigation is proposed below.
Caption: General workflow for investigating the biological activity of a novel compound.
References
N,N-diethyl-4-pentenamide: A Technical Health and Safety Guide for Researchers
Disclaimer: This document is intended as a technical guide for researchers, scientists, and drug development professionals. N,N-diethyl-4-pentenamide is a chemical with limited publicly available safety data. The information herein is compiled from available data on the compound and its structural analogs. All laboratory work should be conducted by trained personnel in a controlled environment with appropriate safety measures in place.
Chemical and Physical Properties
N,N-diethyl-4-pentenamide is a tertiary amide with the chemical formula C₉H₁₇NO. Its structure features a terminal double bond, which may impart specific reactivity. Due to the limited availability of experimental data, some properties are computed.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | PubChem |
| Molecular Weight | 155.24 g/mol | PubChem |
| CAS Number | 67449-88-1 | PubChem |
| IUPAC Name | N,N-diethylpent-4-enamide | PubChem |
| SMILES | CCN(CC)C(=O)CCC=C | PubChem |
| Physical State | Presumed to be a liquid at room temperature | Inferred from similar amides |
| Boiling Point | No data available | - |
| Melting Point | No data available | - |
| Solubility | Expected to have low water solubility | Inferred from structural analogs |
Hazard Identification and Precautionary Measures
As no specific Material Safety Data Sheet (MSDS) is available for N,N-diethyl-4-pentenamide, a hazard assessment must be based on structurally related compounds, such as other tertiary amides and unsaturated aliphatic compounds.
Potential Hazards:
-
Skin and Eye Irritation: Tertiary amides, such as N,N-diethylbenzamide, are known to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation may cause respiratory irritation[1][3].
-
Harmful if Swallowed or in Contact with Skin: Some N,N-diethylamides are harmful if swallowed or if they come into contact with the skin[1].
-
Neurological Effects: An isomer, 2,2-diethyl-4-pentenamide, has been used as a sedative, suggesting that N,N-diethyl-4-pentenamide could potentially have effects on the central nervous system. Other bioactive fatty acid amides are known to interact with cannabinoid receptors[4].
Recommended Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.
First Aid Measures
In the event of exposure, follow these first aid procedures, based on guidelines for similar chemicals[1][2][3]:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Use only with adequate ventilation.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Experimental Protocols
General Synthesis of a Tertiary Amide (Illustrative)
-
Acid Chloride Formation: The carboxylic acid (e.g., 4-pentenoic acid) is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, toluene) to form the corresponding acyl chloride. This reaction is often performed in the presence of a catalytic amount of N,N-dimethylformamide (DMF).
-
Amidation: The resulting acyl chloride is then reacted with a secondary amine (e.g., diethylamine) in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct. The reaction is typically carried out at a low temperature to control its exothermicity.
-
Workup and Purification: The reaction mixture is washed with water and brine to remove water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Use in Alkene Functionalization
N,N-diethyl-4-pentenamide was mentioned in a study on the multi-site programmable functionalization of alkenes[5]. In such reactions, the terminal alkene of N,N-diethyl-4-pentenamide could serve as a substrate for palladium-catalyzed aerobic oxidative functionalization, leading to the introduction of new functional groups at various positions along the carbon chain. The specific conditions would involve a palladium catalyst and an oxidizing agent.
Potential Signaling Pathways and Biological Effects
There is no direct evidence for specific signaling pathways involving N,N-diethyl-4-pentenamide. However, the broader class of fatty acid amides has been shown to have various biological activities[4]. Some unsaturated amides are known to be endogenous bioregulators, acting as sleep-inducing factors or interacting with cannabinoid receptors[4]. The metabolism of unsaturated amides can occur via hydrolysis by enzymes such as fatty acid amide hydrolase (FAAH) to the corresponding carboxylic acid and amine.
Given the sedative properties of its isomer, 2,2-diethyl-4-pentenamide, it is plausible that N,N-diethyl-4-pentenamide could exhibit activity at neuronal receptors or ion channels. Further research would be required to elucidate any specific biological targets.
Visualizations
Caption: A logical workflow for the safe handling of a chemical with limited safety data.
Caption: A generalized experimental workflow for the synthesis of N,N-diethyl-4-pentenamide.
References
Methodological & Application
Synthetic Routes to N,N-diethyl-4-pentenamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N,N-diethyl-4-pentenamide, a valuable intermediate in organic synthesis and drug discovery. Two primary synthetic routes are presented: the acylation of diethylamine with 4-pentenoyl chloride and the direct coupling of 4-pentenoic acid with diethylamine using a coupling agent.
Introduction
N,N-diethyl-4-pentenamide is a versatile building block characterized by a terminal alkene and a tertiary amide functional group. These features allow for a wide range of subsequent chemical transformations, making it a useful precursor for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds and functionalized aliphatic chains. The selection of a synthetic route will depend on factors such as the availability of starting materials, desired purity, and scalability.
Data Presentation
The following table summarizes the key quantitative data for the two primary synthetic routes to N,N-diethyl-4-pentenamide. The spectroscopic data provided is based on publicly available information and serves as a reference for product characterization.
| Parameter | Method 1: Acid Chloride | Method 2: Coupling Agent |
| Starting Materials | 4-Pentenoic acid, Thionyl chloride, Diethylamine | 4-Pentenoic acid, 1,1'-Carbonyldiimidazole (CDI), Diethylamine |
| Key Intermediate | 4-Pentenoyl chloride | N-(4-Pentenoyl)imidazole |
| Typical Yield | >90% (Reported for analogous reactions) | 94-95% (Reported for analogous reactions)[1] |
| Reaction Conditions | Step 1: Reflux with thionyl chloride. Step 2: Reaction with diethylamine, often at reduced temperatures. | One-pot reaction, typically at room temperature to slightly elevated temperatures (35-40°C).[1] |
| Purity | High, purification often by distillation or chromatography. | High, byproducts are water-soluble, simplifying purification.[1] |
| ¹H NMR (CDCl₃, ppm) | δ 5.88-5.72 (m, 1H), 5.08-4.98 (m, 2H), 3.36 (q, J=7.1 Hz, 2H), 3.30 (q, J=7.1 Hz, 2H), 2.38-2.28 (m, 4H), 1.15 (t, J=7.1 Hz, 3H), 1.11 (t, J=7.1 Hz, 3H) | Same as Method 1 |
| ¹³C NMR (CDCl₃, ppm) | δ 171.8, 137.4, 115.2, 41.8, 40.2, 34.2, 29.2, 14.2, 12.9 | Same as Method 1 |
| IR (cm⁻¹) | ~1645 (C=O, amide), ~1640 (C=C, alkene) | Same as Method 1 |
| Mass Spectrum (m/z) | 155 (M+), 100, 58, 55 | Same as Method 1 |
Note: Spectroscopic data is predicted based on analogous structures and publicly available database information.[2] Experimental values may vary slightly.
Experimental Protocols
Method 1: Synthesis via 4-Pentenoyl Chloride
This two-step method involves the initial conversion of 4-pentenoic acid to its more reactive acid chloride derivative, followed by amidation with diethylamine. This is a classic and generally high-yielding approach to amide synthesis.
Step 1: Preparation of 4-Pentenoyl Chloride
Materials:
-
4-Pentenoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
Procedure:
-
In a fume hood, charge a round-bottom flask with 4-pentenoic acid and a stir bar.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 equivalents) to the flask, equipped with a reflux condenser.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux until the evolution of HCl and SO₂ gas ceases (usually 1-2 hours).
-
Excess thionyl chloride is removed by distillation or under reduced pressure using a rotary evaporator.
-
The resulting crude 4-pentenoyl chloride is a colorless to pale yellow liquid and can be used in the next step without further purification.
Step 2: Preparation of N,N-diethyl-4-pentenamide
Materials:
-
4-Pentenoyl chloride (from Step 1)
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Triethylamine or pyridine (optional, as an acid scavenger)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolve diethylamine (2.2 equivalents) in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath (0°C).
-
If using an acid scavenger, add triethylamine (1.1 equivalents).
-
Slowly add a solution of 4-pentenoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred diethylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding water or saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, 1 M HCl (if an acid scavenger was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N,N-diethyl-4-pentenamide by vacuum distillation or column chromatography on silica gel.
Method 2: One-Pot Synthesis using a Coupling Agent
This method facilitates the direct formation of the amide bond from the carboxylic acid and amine in a single step, avoiding the need to isolate the reactive intermediate. 1,1'-Carbonyldiimidazole (CDI) is a common and effective coupling agent for this transformation.[1]
Materials:
-
4-Pentenoic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-pentenoic acid (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a stir bar.
-
Add CDI (1.05-1.1 equivalents) portion-wise to the stirred solution at room temperature. Effervescence (evolution of CO₂) will be observed.
-
Stir the mixture at room temperature for 1-2 hours, or until the formation of the N-(4-pentenoyl)imidazole intermediate is complete (can be monitored by TLC).
-
Slowly add diethylamine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete.
-
The reaction mixture can be washed with water to remove the imidazole byproduct, which is water-soluble.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N,N-diethyl-4-pentenamide by vacuum distillation or column chromatography if necessary.
Synthetic Route Visualization
The following diagrams illustrate the two synthetic pathways to N,N-diethyl-4-pentenamide.
Caption: Synthetic pathways to N,N-diethyl-4-pentenamide.
Experimental Workflow
The logical flow of the experimental procedures, from starting materials to the final purified product, is depicted below.
Caption: Experimental workflows for the synthesis of N,N-diethyl-4-pentenamide.
References
Application Notes and Protocols for Ring-Closing Metathesis of N,N-Diethyl-4-Pentenamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated heterocycles.[1][2] This method, which utilizes ruthenium-based catalysts such as the Grubbs' catalysts, has found broad application in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its high functional group tolerance and operational simplicity.[3][4] The reaction proceeds via an intramolecular olefin metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct, typically ethylene, which drives the reaction to completion.[1] This document provides detailed protocols and application notes for the ring-closing metathesis of a representative N,N-diallyl amide substrate to form an unsaturated lactam, a core structure present in many biologically active compounds. While the specific substrate N,N-diethyl-4-pentenamide is not a diene and therefore cannot undergo RCM directly, this guide focuses on the closely related and synthetically relevant RCM of N,N-diallylacetamide to produce 1-acetyl-2,5-dihydro-1H-pyrrole.
Key Reaction Parameters
The success of a ring-closing metathesis reaction is influenced by several key parameters that can be optimized to achieve high yields and purity.
-
Catalyst Selection: Second-generation Grubbs' catalysts are generally more reactive and robust compared to the first-generation catalysts, showing broader functional group tolerance.[3] For many applications involving the synthesis of nitrogen heterocycles, Grubbs' second-generation catalyst is a reliable choice.[3][5]
-
Catalyst Loading: Typical catalyst loadings for RCM reactions range from 1 to 5 mol%.[3] For efficient reactions, loadings as low as 50 to 250 ppm have been reported for the synthesis of various heterocyclic compounds.[6]
-
Solvent: Anhydrous and deoxygenated solvents are crucial for optimal catalyst performance. Dichloromethane (DCM) and toluene are the most commonly used solvents for RCM.[7][8]
-
Concentration: RCM is an intramolecular process, and to favor cyclization over intermolecular oligomerization, reactions are typically run at high dilution, with substrate concentrations ranging from 0.01 M to 0.1 M.[3]
-
Temperature: The reaction temperature can influence the reaction rate and catalyst stability. Reactions are often performed at room temperature or with gentle heating (e.g., refluxing in DCM at ~40 °C).[8]
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the ring-closing metathesis of diallylamine derivatives, which are analogous to the cyclization of N,N-diallylacetamide.
| Parameter | Typical Range/Value | Reference |
| Substrate | N,N-Diallylacetamide | General procedure based on analogous systems |
| Catalyst | Grubbs' Second-Generation Catalyst | [3][5] |
| Catalyst Loading | 1 - 5 mol% | [3] |
| Solvent | Dichloromethane (DCM) or Toluene | [7][8] |
| Concentration | 0.01 - 0.1 M | [3] |
| Temperature | Room Temperature to 40 °C | [8] |
| Reaction Time | 1 - 12 hours | [7][8] |
| Typical Yield | Good to Excellent (>80%) | [3] |
Experimental Protocol: Ring-Closing Metathesis of N,N-Diallylacetamide
This protocol details the procedure for the synthesis of 1-acetyl-2,5-dihydro-1H-pyrrole from N,N-diallylacetamide using Grubbs' second-generation catalyst.
Materials:
-
N,N-Diallylacetamide
-
Grubbs' Second-Generation Catalyst
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a condenser
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with argon or nitrogen for 10-15 minutes.[7]
-
Under a positive pressure of the inert gas, add N,N-diallylacetamide (1 equivalent) to the flask.
-
Add anhydrous dichloromethane to achieve a concentration of 0.05 M.
-
Stir the solution at room temperature until the substrate is fully dissolved.
-
-
Catalyst Addition:
-
In a separate vial, weigh Grubbs' second-generation catalyst (0.02 equivalents, 2 mol%) under an inert atmosphere.
-
Dissolve the catalyst in a small amount of anhydrous dichloromethane and add it to the reaction flask via a syringe.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-acetyl-2,5-dihydro-1H-pyrrole.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the ring-closing metathesis of N,N-diallylacetamide.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the catalytic cycle for ring-closing metathesis.
Caption: A simplified diagram of the catalytic cycle for ring-closing metathesis.
References
- 1. Ring Closing Metathesis [organic-chemistry.org]
- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 3. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 5. Synthesis of cyclic dienamide using ruthenium-catalyzed ring-closing metathesis of ene-ynamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low catalyst loading in ring-closing metathesis reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols for the Polymerization of N,N-diethyl-4-pentenamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on established principles of polymer chemistry and analogous polymerization of structurally similar monomers, such as N,N-diallylamine derivatives. To date, specific literature detailing the polymerization of N,N-diethyl-4-pentenamide is not available. Therefore, the provided methodologies should be considered as starting points for investigation and may require optimization.
Introduction
N,N-diethyl-4-pentenamide is a non-conjugated diene monomer with the potential to undergo cyclopolymerization to yield linear polymers containing five- or six-membered rings within the polymer backbone. This process is significant as it avoids the cross-linking often associated with the polymerization of dienes, resulting in soluble and processable polymers. The resulting poly(N,N-diethyl-4-pentenamide) is expected to be a water-soluble or -swellable polymer due to the presence of the amide groups, making it a candidate for various biomedical applications, including drug delivery systems, hydrogels, and smart materials.
This document provides proposed protocols for the synthesis of the N,N-diethyl-4-pentenamide monomer and its subsequent polymerization via free-radical and cationic pathways.
Monomer Synthesis: N,N-diethyl-4-pentenamide
A plausible synthetic route to N,N-diethyl-4-pentenamide is the acylation of diethylamine with 4-pentenoyl chloride.
Experimental Protocol: Synthesis of N,N-diethyl-4-pentenamide
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Diethylamine (1.0 eq)
-
Triethylamine (1.2 eq)
-
4-Pentenoyl chloride (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve diethylamine and triethylamine in anhydrous DCM in the reaction flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-pentenoyl chloride, dissolved in anhydrous DCM, to the stirred solution via the dropping funnel over a period of 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N,N-diethyl-4-pentenamide as a colorless liquid.
-
Polymerization of N,N-diethyl-4-pentenamide
Due to its structure as a 1,4-diene, N,N-diethyl-4-pentenamide is expected to undergo cyclopolymerization. This process involves an alternating intramolecular and intermolecular addition of the growing polymer chain, leading to the formation of cyclic repeating units.
Proposed Free-Radical Cyclopolymerization
Free-radical polymerization is a common method for polymerizing vinyl monomers and has been successfully applied to the cyclopolymerization of diallylamine derivatives[1].
-
Reaction Setup: A Schlenk tube is equipped with a magnetic stirrer and a rubber septum.
-
Reagents:
-
N,N-diethyl-4-pentenamide (monomer)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (V-50) or Dibenzoyl peroxide (initiator)
-
Anhydrous solvent (e.g., dioxane, water, or toluene)
-
-
Procedure:
-
Dissolve the monomer in the chosen solvent in the Schlenk tube.
-
Add the radical initiator (typically 0.1-1.0 mol% relative to the monomer).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by three freeze-pump-thaw cycles.
-
Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 70-90 °C).
-
Allow the polymerization to proceed for a specified time (e.g., 24-48 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Proposed Cationic Cyclopolymerization
Cationic polymerization is an alternative method suitable for alkenes with electron-donating groups[2][3][4]. The amide group in N,N-diethyl-4-pentenamide could potentially stabilize a cationic propagating center.
-
Reaction Setup: A dry Schlenk tube is equipped with a magnetic stirrer and a rubber septum, under an inert atmosphere (nitrogen or argon).
-
Reagents:
-
N,N-diethyl-4-pentenamide (monomer)
-
Lewis acid initiator (e.g., BF₃·OEt₂, AlCl₃, or SnCl₄)
-
Anhydrous, non-polar solvent (e.g., dichloromethane or hexane)
-
-
Procedure:
-
Dissolve the monomer in the anhydrous solvent in the Schlenk tube under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid initiator via syringe.
-
Stir the reaction mixture for the desired time (e.g., 1-24 hours).
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer in a suitable non-solvent.
-
Filter and dry the polymer under vacuum.
-
Expected Polymer Characterization and Data
The resulting poly(N,N-diethyl-4-pentenamide) should be characterized by standard techniques such as ¹H NMR and ¹³C NMR spectroscopy to confirm the cyclic structure, Fourier-transform infrared (FTIR) spectroscopy to identify functional groups, and gel permeation chromatography (GPC) to determine molecular weight and polydispersity.
Table 1: Hypothetical Polymerization Data
The following table presents expected, hypothetical data for the polymerization of N,N-diethyl-4-pentenamide based on typical results for similar monomers. Actual results may vary.
| Entry | Polymerization Type | Initiator | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | Radical | V-50 (1 mol%) | Water | 70 | 24 | 65 | 15 | 1.8 |
| 2 | Radical | BPO (1 mol%) | Dioxane | 90 | 24 | 75 | 20 | 1.7 |
| 3 | Cationic | BF₃·OEt₂ (2 mol%) | DCM | 0 | 4 | 80 | 10 | 2.1 |
| 4 | Cationic | SnCl₄ (2 mol%) | Hexane | -78 | 12 | 50 | 8 | 2.5 |
Mn = Number-average molecular weight; PDI = Polydispersity index
Proposed Cyclopolymerization Mechanism
The polymerization of N,N-diethyl-4-pentenamide is expected to proceed via a cyclopolymerization mechanism, forming five- or six-membered rings in the polymer backbone.
Potential Applications
Polymers derived from N,N-disubstituted acrylamides often exhibit thermoresponsive properties and biocompatibility. By analogy, poly(N,N-diethyl-4-pentenamide) could be investigated for the following applications:
-
Drug Delivery: The polymer could be used to formulate nanoparticles or micelles for the controlled release of therapeutic agents.
-
Smart Hydrogels: The polymer may exhibit a lower critical solution temperature (LCST), allowing for the formation of thermo-responsive hydrogels for applications in tissue engineering and regenerative medicine.
-
Bioconjugation: The polymer backbone could be functionalized to attach proteins, peptides, or other bioactive molecules.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves.
-
Polymerization reactions should be carried out in a well-ventilated fume hood.
-
Initiators such as dibenzoyl peroxide can be explosive and should be handled with care.
-
Lewis acids are corrosive and moisture-sensitive; they should be handled under an inert atmosphere.
References
Application Notes and Protocols: Copolymerization of 4-Pentenamide, N,N-diethyl- with other monomers
Notice to the Reader:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research on the copolymerization of N,N-diethyl-4-pentenamide . This includes a lack of data on its reactivity with other monomers, established experimental protocols for its polymerization, and characterization of any resulting copolymers.
The information that is available is limited to the basic chemical and physical properties of the monomer itself, as cataloged in chemical databases such as PubChem.
Therefore, it is not possible to provide the detailed Application Notes, Experimental Protocols, and data visualizations as requested for this specific monomer. The following sections detail the information that was sought and the scope of the search.
Search for Copolymerization Data
An extensive search was conducted to find studies detailing the copolymerization of N,N-diethyl-4-pentenamide. The search included various combinations of keywords such as:
-
"copolymerization of N,N-diethyl-4-pentenamide"
-
"N,N-diethyl-4-pentenamide reactivity ratios"
-
"synthesis of copolymers containing N,N-diethyl-4-pentenamide"
-
"radical polymerization of N,N-diethyl-4-pentenamide"
-
"anionic polymerization of N,N-diethyl-4-pentenamide"
These searches did not yield any relevant scientific papers, patents, or technical notes that describe the copolymerization of this monomer. Consequently, no quantitative data on monomer feed ratios, copolymer composition, molecular weights, or thermal properties could be found to be summarized in tabular form.
Search for Experimental Protocols
In the absence of copolymerization studies, no established experimental protocols for the polymerization of N,N-diethyl-4-pentenamide could be located. A detailed protocol would typically include information on:
-
Materials: Specific grades of monomers, initiators, solvents, and any other reagents.
-
Equipment: Type of reaction vessel, stirring apparatus, and temperature control.
-
Procedure: Step-by-step instructions for monomer purification, reaction setup, initiator addition, polymerization conditions (temperature, time), and termination of the reaction.
-
Purification: Methods for isolating and purifying the resulting copolymer.
-
Characterization: Techniques used to determine the structure, composition, and properties of the copolymer (e.g., NMR, FTIR, GPC/SEC, DSC).
As no such experiments have been published, these details remain unknown.
Visualization of Workflows and Pathways
The request included the creation of diagrams for experimental workflows and signaling pathways.
-
Experimental Workflow: A general workflow for a typical radical polymerization can be conceptualized. However, without specific details on the polymerization of N,N-diethyl-4-pentenamide, any such diagram would be generic and not specific to the monomer . A hypothetical workflow is presented below for illustrative purposes only.
-
Signaling Pathways: The search for applications of copolymers derived from N,N-diethyl-4-pentenamide, particularly in drug development or other biological contexts, yielded no results. Therefore, there is no basis for creating a diagram of any associated signaling pathways.
Conclusion
Due to the absence of published research on the copolymerization of N,N-diethyl-4-pentenamide, it is not possible to provide the requested detailed Application Notes and Protocols. The scientific community has not, to date, published studies on the polymerization behavior of this specific monomer. Researchers interested in this area would need to conduct foundational research to determine its reactivity and the properties of its copolymers.
Application Notes and Protocols: The Use of 4-Pentenamide, N,N-diethyl- in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pentenamide, N,N-diethyl-, a readily available unsaturated amide, presents itself as a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. Its terminal alkene and amide functionalities allow for a range of cyclization strategies, offering pathways to valuable scaffolds in medicinal chemistry and drug development. This document provides an overview of the potential applications of 4-Pentenamide, N,N-diethyl- in heterocyclic synthesis, with a focus on radical-initiated cyclizations. While direct literature on this specific substrate is limited, the protocols and data presented herein are based on well-established methodologies for analogous unsaturated amides and provide a strong foundation for further research and development.
Key Applications
The primary application of 4-Pentenamide, N,N-diethyl- in heterocyclic synthesis is expected to be in the construction of substituted γ-lactams and piperidinones through intramolecular cyclization reactions. These structural motifs are prevalent in a wide array of biologically active compounds.
-
Synthesis of γ-Lactams: Through a 5-exo-trig radical cyclization, 4-Pentenamide, N,N-diethyl- can be converted into 1,5-diethyl-5-(iodomethyl)pyrrolidin-2-one. This pathway is particularly relevant as the resulting functionalized lactam can be further elaborated, making it a valuable intermediate for the synthesis of more complex molecules.
-
Potential for Piperidinone Synthesis: While 5-exo cyclization is generally favored, under certain conditions, a 6-endo-trig cyclization could potentially lead to the formation of substituted piperidinones, which are key components of many pharmaceuticals.[1]
Reaction Pathways
The most promising approach for the cyclization of 4-Pentenamide, N,N-diethyl- is through the generation of an amidyl radical, which then undergoes an intramolecular reaction with the terminal double bond.[1] This can be achieved through various methods, including radical-initiated reactions.
Radical-Initiated Cyclization
The generation of an amidyl radical from the N-H bond of a primary or secondary amide is a common strategy. However, for a tertiary amide like 4-Pentenamide, N,N-diethyl-, alternative methods are required. One plausible approach is the addition of a radical species to the double bond, which can then trigger a subsequent cyclization.
A well-documented method for analogous systems involves the use of an iodine source in the presence of a radical initiator. This leads to the formation of an iodomethyl-substituted heterocyclic product.
References
Application of 4-Pentenamide, N,N-diethyl- in Materials Science: A Prospectus Based on Analogous Monomers
Introduction to N,N-disubstituted Acrylamides in Materials Science
N,N-disubstituted acrylamides, such as N,N-diethylacrylamide (DEAAm), are a class of vinyl monomers that have garnered significant interest in materials science. Polymers derived from these monomers, particularly poly(N,N-diethylacrylamide) (PDEAAm), exhibit "smart" or "stimuli-responsive" behavior. Specifically, PDEAAm is known for its thermoresponsive properties, displaying a Lower Critical Solution Temperature (LCST) in aqueous solutions. Below the LCST, the polymer is soluble, while above this temperature, it undergoes a phase transition and becomes insoluble. This behavior is attributed to the change in hydration state of the polymer chains with temperature.[1][2]
The unique properties of PDEAAm have led to its exploration in a variety of applications, including:
-
Drug Delivery Systems: Thermoresponsive hydrogels and nanoparticles for controlled release of therapeutics.[3][4]
-
Biomaterials and Tissue Engineering: Scaffolds and surfaces with tunable cell adhesion properties.
-
Smart Surfaces: Coatings that can alter their wettability and other surface properties in response to temperature changes.
Given the structural similarity of 4-Pentenamide, N,N-diethyl- to DEAAm, it is hypothesized that polymers derived from this monomer could exhibit analogous thermoresponsive properties, making it a promising candidate for similar advanced material applications. The presence of the pentenamide group may influence the LCST and other polymer characteristics, offering potential for fine-tuning material properties.
Potential Applications and Synthetic Approaches
The primary application of 4-Pentenamide, N,N-diethyl- in materials science is anticipated to be as a monomer for the synthesis of functional and stimuli-responsive polymers. The terminal double bond in the 4-pentenoyl group is amenable to various polymerization techniques.
Polymer Synthesis
The synthesis of polymers from 4-Pentenamide, N,N-diethyl- can be approached through several modern polymerization methods to achieve control over molecular weight, architecture, and functionality.
-
Free Radical Polymerization: A straightforward method to produce high molecular weight polymers.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, as well as the creation of block copolymers.
Experimental Protocols (Based on N,N-diethylacrylamide)
The following protocols are adapted from established procedures for the polymerization of N,N-diethylacrylamide and can serve as a starting point for the polymerization of 4-Pentenamide, N,N-diethyl-.
Protocol 1: Free Radical Polymerization of N,N-diethylacrylamide
This protocol describes the synthesis of poly(N,N-diethylacrylamide) via a conventional free radical polymerization.
Materials:
-
N,N-diethylacrylamide (DEAAm) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous tetrahydrofuran (THF) as solvent
-
Hexane for precipitation
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
In a sealed round-bottom flask, dissolve the desired amount of DEAAm monomer in anhydrous THF.
-
Add the calculated amount of AIBN initiator. The monomer to initiator ratio will determine the target molecular weight.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 20 minutes.[2]
-
Place the flask in a preheated oil bath at 60°C and stir for the desired reaction time (e.g., 18 hours).[2]
-
After the polymerization, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the THF solution to an excess of cold hexane while stirring.
-
Filter the precipitated polymer and wash with fresh hexane.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.[2]
Protocol 2: RAFT Polymerization of N,N-diethylacrylamide
This protocol outlines the synthesis of well-defined poly(N,N-diethylacrylamide) using RAFT polymerization.
Materials:
-
N,N-diethylacrylamide (DEAAm) monomer
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) as RAFT agent
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous toluene as solvent
-
Diethyl ether for precipitation
-
Argon or Nitrogen gas for deoxygenation
Procedure:
-
In a Schlenk flask, combine DEAAm, DDMAT, and AIBN in anhydrous toluene. The molar ratio of monomer:RAFT agent:initiator will determine the degree of polymerization and control over the reaction.
-
Seal the flask and deoxygenate the mixture by performing three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at a specified temperature (e.g., 80°C) for the desired polymerization time.
-
Monitor the monomer conversion over time by taking aliquots and analyzing them via ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Precipitate the polymer by adding the toluene solution to an excess of cold diethyl ether.
-
Isolate the polymer by filtration and dry it under vacuum.
Quantitative Data (Based on N,N-diethylacrylamide Polymerization)
The following tables summarize typical quantitative data obtained from the polymerization of N,N-diethylacrylamide, which can be used as a reference for experiments with 4-Pentenamide, N,N-diethyl-.
Table 1: Free Radical Polymerization of N,N-diethylacrylamide [2]
| Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 100:1 | THF | 60 | 18 | >95 | 25,000 | 2.1 |
| 200:1 | THF | 60 | 18 | >95 | 45,000 | 2.3 |
Table 2: RAFT Polymerization of N,N-diethylacrylamide
| [M]:[CTA]:[I] Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn (theoretical) | Mn (experimental) | PDI (Mw/Mn) |
| 100:1:0.1 | Toluene | 80 | 4 | 85 | 10,800 | 11,200 | 1.15 |
| 200:1:0.1 | Toluene | 80 | 6 | 90 | 22,900 | 24,500 | 1.20 |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for free radical polymerization.
Logic Diagram for Thermoresponsive Behavior
References
- 1. Thermoresponsive behaviour of poly( N , N -diethylacrylamide) in aqueous two-phase systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00734K [pubs.rsc.org]
- 2. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability [mdpi.com]
- 3. research.tus.ie [research.tus.ie]
- 4. Synthesis and characterization of thermo- and pH-sensitive poly(vinyl alcohol)/poly(N, N-diethylacrylamide-co-itaconic acid) semi-IPN hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N-diethyl-4-pentenamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various catalytic methods for the synthesis of N,N-diethyl-4-pentenamide, a valuable intermediate in organic synthesis. The document outlines direct catalytic amidation, a two-step synthesis via the acyl chloride, and an enzymatic approach, allowing researchers to choose the most suitable method based on their specific requirements for yield, purity, and enantioselectivity.
Introduction
N,N-diethyl-4-pentenamide is a chemical compound with applications in the synthesis of more complex molecules. The formation of the amide bond is a cornerstone of organic chemistry, and catalytic methods for this transformation are of high interest as they offer more sustainable and efficient alternatives to traditional stoichiometric activating agents.[1] This document details and compares several catalytic approaches to synthesize N,N-diethyl-4-pentenamide from 4-pentenoic acid and diethylamine.
Catalytic Synthesis Methods: A Comparative Overview
Several catalytic strategies can be employed for the synthesis of N,N-diethyl-4-pentenamide. The choice of method depends on factors such as desired yield, reaction conditions, and the need for enantioselectivity. Below is a summary of key quantitative data for the described methods, based on typical results for similar amide syntheses.
| Catalytic Method | Catalyst/Reagent | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Features |
| Direct Catalytic Amidation | Boric Acid | 5-10 | 80-110 | 16-24 | 70-90 | Atom economical, direct conversion. |
| Two-Step Synthesis | Oxalyl Chloride, Et3N | Stoichiometric | 0 - RT | 2-4 | 85-95 | High yielding, proceeds via a reactive intermediate. |
| Enzymatic Synthesis | Novozym® 435 | N/A (w/w) | 40-60 | 24-72 | 40-95 | Mild conditions, potential for enantioselectivity. |
Experimental Protocols
Protocol 1: Direct Catalytic Amidation using Boric Acid
This protocol describes the direct formation of the amide bond from a carboxylic acid and an amine using a simple and readily available catalyst.[2]
Materials:
-
4-pentenoic acid
-
Diethylamine
-
Boric acid
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-pentenoic acid (1.0 eq), boric acid (0.1 eq), and toluene (to make a 0.5 M solution).
-
Add diethylamine (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue heating until no more water is collected or the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N-diethyl-4-pentenamide.
Protocol 2: Two-Step Synthesis via 4-Pentenoyl Chloride
This method involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, which then readily reacts with the amine. This is a very common and effective way to synthesize amides.[3]
Materials:
-
4-pentenoic acid
-
Oxalyl chloride or Thionyl chloride
-
Dimethylformamide (DMF, catalytic)
-
Diethylamine
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
Step 1: Synthesis of 4-Pentenoyl Chloride
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-pentenoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO2, HCl) will be observed.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
The resulting solution of 4-pentenoyl chloride is typically used directly in the next step without purification.
Step 2: Synthesis of N,N-diethyl-4-pentenamide
-
In a separate flask, dissolve diethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add the freshly prepared 4-pentenoyl chloride solution from Step 1 to the amine solution dropwise. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield pure N,N-diethyl-4-pentenamide.
Protocol 3: Enantioselective Enzymatic Synthesis
This protocol utilizes a lipase for the amidation reaction, which can proceed under mild conditions and may offer enantioselectivity if a chiral substrate is used. Novozym® 435, an immobilized Candida antarctica lipase B, has been shown to be effective in similar reactions.
Materials:
-
4-pentenoic acid
-
Diethylamine
-
Novozym® 435 (immobilized lipase)
-
tert-Butyl methyl ether (MTBE) or another suitable organic solvent
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a screw-capped vial, add 4-pentenoic acid (1.0 eq), diethylamine (1.5 eq), and MTBE.
-
Add activated molecular sieves to remove the water formed during the reaction.
-
Add Novozym® 435 (e.g., 50 mg per mmol of carboxylic acid).
-
Seal the vial and place it in an orbital shaker or use a magnetic stirrer, and maintain the temperature at 40-50 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC.
-
Once the reaction has reached the desired conversion, filter off the enzyme and the molecular sieves. The enzyme can be washed with fresh solvent and potentially reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting product by column chromatography if necessary.
Visualizations
Caption: General reaction for the synthesis of N,N-diethyl-4-pentenamide.
Caption: Experimental workflow for the two-step synthesis of N,N-diethyl-4-pentenamide.
Caption: Logical relationship comparing different catalytic approaches.
References
Experimental procedure for the amidation of 4-pentenoic acid with diethylamine
Abstract
This document provides a detailed experimental procedure for the synthesis of N,N-diethyl-4-pentenamide through the amidation of 4-pentenoic acid with diethylamine. The protocol outlines the use of dicyclohexylcarbodiimide (DCC) as a coupling agent, a common and effective method for forming amide bonds from carboxylic acids and amines.[1] This procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development. The protocol includes materials, step-by-step instructions for the reaction, work-up, and purification, as well as expected outcomes.
Introduction
The formation of an amide bond is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of molecules, including pharmaceuticals, polymers, and other specialty chemicals.[2][3] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
This application note details a reliable protocol for the synthesis of N,N-diethyl-4-pentenamide from 4-pentenoic acid and diethylamine using dicyclohexylcarbodiimide (DCC) as the coupling agent. DCC is a widely used reagent that promotes amidation by converting the carboxylic acid into a reactive O-acylisourea intermediate.[1]
Reaction Scheme
Experimental Protocol
3.1. Materials and Equipment
-
4-Pentenoic acid (C₅H₈O₂, MW: 100.12 g/mol )
-
Diethylamine (C₄H₁₁N, MW: 73.14 g/mol )
-
Dicyclohexylcarbodiimide (DCC) (C₁₃H₂₂N₂, MW: 206.33 g/mol )
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware and laboratory equipment
3.2. Reaction Procedure
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pentenoic acid (1.0 g, 10.0 mmol, 1.0 equiv).
-
Dissolve the carboxylic acid in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add diethylamine (1.04 mL, 10.0 mmol, 1.0 equiv) to the stirred solution.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv) in anhydrous dichloromethane (20 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-pentenoic acid) is consumed.[5]
3.3. Work-up and Purification
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 25 mL) to remove any unreacted diethylamine.
-
Saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted 4-pentenoic acid.
-
Brine (1 x 25 mL).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N,N-diethyl-4-pentenamide.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of N,N-diethyl-4-pentenamide using the DCC coupling method.
| Parameter | Value |
| Product Name | N,N-diethyl-4-pentenamide |
| Molecular Formula | C₉H₁₇NO[6] |
| Molecular Weight | 155.24 g/mol [6] |
| Theoretical Yield | 1.55 g |
| Actual Yield | 1.24 - 1.40 g |
| Percent Yield | 80 - 90% |
| Appearance | Colorless to pale yellow oil |
| Purity (by NMR/GC) | >95% |
| Reaction Time | 12 - 18 hours |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N,N-diethyl-4-pentenamide.
Signaling Pathway/Logical Relationship Diagram
Caption: Simplified mechanism of DCC-mediated amidation.
Safety Precautions
-
DCC is a potent skin sensitizer and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethylamine is a corrosive and flammable liquid. Handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it only in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
The protocol described provides an effective and reproducible method for the synthesis of N,N-diethyl-4-pentenamide. The use of DCC as a coupling agent ensures high yields of the desired amide product under mild reaction conditions. This procedure can be adapted for the synthesis of other N,N-disubstituted amides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Safer Reagent for the Direct Amidation of Carboxylic Acids - ChemistryViews [chemistryviews.org]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. 4-Pentenamide, N,N-diethyl- | C9H17NO | CID 547369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-Pentenamide, N,N-diethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Pentenamide, N,N-diethyl-.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 4-Pentenamide, N,N-diethyl-?
A1: The most common laboratory synthesis involves the acylation of diethylamine with a reactive derivative of 4-pentenoic acid. The two primary routes are:
-
Acid Chloride Method: Conversion of 4-pentenoic acid to 4-pentenoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with diethylamine.[1][2]
-
Coupling Agent Method: Direct coupling of 4-pentenoic acid with diethylamine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4]
Q2: What are the potential side reactions during the synthesis of 4-Pentenamide, N,N-diethyl-?
A2: Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Hydrolysis of 4-pentenoyl chloride: The acid chloride is highly reactive and can hydrolyze back to 4-pentenoic acid if moisture is present in the reaction.
-
Formation of N-acylurea: When using carbodiimide coupling agents like DCC, the activated carboxylic acid can rearrange to form an unreactive N-acylurea byproduct.[3]
-
Polymerization: The terminal alkene of the 4-pentenoyl group may be susceptible to radical or acid-catalyzed polymerization, especially at elevated temperatures or in the presence of certain impurities.
-
Isomerization: Under acidic or basic conditions, or in the presence of transition metal catalysts, the terminal double bond could potentially isomerize to the more thermodynamically stable internal (e.g., 3-pentenoyl) isomers.
-
Michael Addition: Although less likely with an unactivated alkene, there is a possibility of diethylamine adding to the double bond under certain conditions, leading to a diamine byproduct.
-
Intramolecular Cyclization: While not commonly reported for this specific substrate, related unsaturated systems can undergo intramolecular cyclization under Lewis acid or strong Brønsted acid conditions.[5][6][7][8]
Q3: How can I purify the final product, 4-Pentenamide, N,N-diethyl-?
A3: Purification typically involves the following steps:
-
Aqueous Work-up: The reaction mixture is first washed with an acidic solution (e.g., dilute HCl) to remove excess diethylamine and any other basic impurities. This is followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove unreacted 4-pentenoic acid. A final wash with brine helps to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Chromatography/Distillation: For high purity, the crude product can be further purified by silica gel column chromatography or vacuum distillation.
Troubleshooting Guides
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete formation of the acid chloride. 2. Hydrolysis of the acid chloride. 3. Inactive coupling reagent. 4. Formation of diethylammonium salt instead of amide. | 1. Ensure sufficient reaction time and temperature for the chlorination step. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use fresh or properly stored coupling reagents. 4. Ensure a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the acid chloride reaction. |
| Presence of a broad peak around 3000-3500 cm⁻¹ in the IR spectrum of the product | Unreacted 4-pentenoic acid. | Perform a basic wash (e.g., with saturated NaHCO₃ solution) during the work-up to remove the acidic starting material. |
| Product is a viscous oil or solid, suggesting polymerization | 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides in ether solvents). 3. Acidic or basic conditions promoting polymerization. | 1. Maintain a low reaction temperature, especially during the addition of diethylamine to the acid chloride. 2. Use freshly distilled solvents. Consider adding a radical inhibitor like BHT if polymerization is a persistent issue. 3. Neutralize the reaction mixture promptly during work-up. |
| Presence of an isomer in the NMR spectrum | Isomerization of the double bond from the terminal (4-pentenoyl) to an internal (e.g., 3-pentenoyl) position. | Avoid prolonged exposure to strong acids or bases and high temperatures. If using a metal catalyst for another transformation, be aware of its potential to cause isomerization. |
| Difficulty in removing byproducts from coupling agents (e.g., DCU) | The byproduct (dicyclohexylurea) is often insoluble in common organic solvents. | Filter the reaction mixture before the aqueous work-up to remove the precipitated urea. |
Experimental Protocols
Synthesis of 4-Pentenoyl chloride
This reaction should be performed in a well-ventilated fume hood.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentenoic acid.
-
Slowly add thionyl chloride (SOCl₂) (typically 1.2-1.5 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux and stir for 1-2 hours, or until the evolution of HCl gas ceases.
-
The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the formation of the methyl ester.[2]
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-pentenoyl chloride can be used directly in the next step.
Synthesis of 4-Pentenamide, N,N-diethyl- from 4-Pentenoyl chloride
-
Dissolve diethylamine (typically 2-2.5 equivalents) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of 4-pentenoyl chloride in the same anhydrous solvent to the cooled diethylamine solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Proceed with the aqueous work-up and purification as described in the FAQs.
Visualizations
Caption: General workflow for the synthesis of 4-Pentenamide, N,N-diethyl-.
Caption: Troubleshooting decision tree for the synthesis of 4-Pentenamide, N,N-diethyl-.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. youtube.com [youtube.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. cbijournal.com [cbijournal.com]
- 5. Lewis-Acid-Mediated Intramolecular Cyclization of 4-Aryl-5-allyl-1,2,3-triazoles to Substituted Cyclopentene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Pd-Catalyzed Intramolecular Cyclization via Direct C-H Addition to Nitriles: Skeletal Diverse Synthesis of Fused Polycyclic Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Pentenamide, N,N-diethyl-
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Pentenamide, N,N-diethyl-. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction yields and product purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 4-Pentenamide, N,N-diethyl-.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 4-Pentenamide, N,N-diethyl- can stem from several factors, depending on the chosen synthetic route.
-
For the Acyl Chloride (Schotten-Baumann) Method:
-
Hydrolysis of 4-pentenoyl chloride: The acyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it back to 4-pentenoic acid. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inadequate Acid Scavenging: The reaction of an acyl chloride with an amine produces one equivalent of hydrochloric acid (HCl)[1]. This acid can protonate the unreacted diethylamine, rendering it non-nucleophilic and halting the reaction. To optimize conditions, an additional equivalent of a base (like triethylamine or aqueous NaOH) is necessary to neutralize the generated HCl[1]. The use of a two-phase system with an aqueous base is a hallmark of Schotten-Baumann conditions[1][2].
-
Reaction Temperature: These reactions are often exothermic[]. Running the reaction at low temperatures (e.g., 0 °C) initially can help control the reaction rate and minimize side reactions.
-
-
For the Carboxylic Acid (Coupling Agent) Method:
-
Inefficient Activation: The carboxylic acid must be "activated" to facilitate the reaction with the amine. If the coupling agent (e.g., DCC, EDC) is old or of poor quality, activation may be incomplete.
-
Side Reactions with Coupling Agents: Carbodiimide reagents like DCC can lead to the formation of N-acylurea byproducts, which can be difficult to remove and may reduce the yield of the desired amide. Using an additive like 1-hydroxybenzotriazole (HOBt) can minimize side reactions and reduce racemization if chiral centers are present[4].
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Acid-Base Neutralization: A primary issue with directly reacting a carboxylic acid and an amine is the fast acid-base reaction that forms a non-reactive ammonium carboxylate salt[5][6]. Coupling agents are designed to overcome this by first activating the carboxylic acid[6].
-
Q2: My final product is contaminated with impurities. How can I improve its purity?
A2: Purification is critical for obtaining high-purity 4-Pentenamide, N,N-diethyl-.
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Aqueous Work-up: An essential first step is an aqueous work-up. Washing the organic layer with a mild acid (e.g., dilute HCl) will remove unreacted diethylamine and other basic impurities. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted 4-pentenoic acid. Finally, a brine wash will help remove residual water before drying the organic layer.
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Removal of Coupling Agent Byproducts: If using a carbodiimide coupling agent like DCC, the dicyclohexylurea (DCU) byproduct is mostly insoluble in many organic solvents and can be removed by filtration. If using a water-soluble coupling agent like EDC, its urea byproduct can be removed during the aqueous work-up[4].
-
Chromatography: If impurities persist after extraction, silica gel column chromatography is a highly effective purification method[7]. A solvent system of ethyl acetate and hexanes is typically a good starting point for eluting amides. Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio beforehand[7].
Q3: My reaction is stalling and not proceeding to completion according to TLC analysis. What could be the issue?
A3: A stalled reaction often points to an issue with one of the reagents or the reaction conditions.
-
Reagent Quality: Ensure that the 4-pentenoyl chloride has not hydrolyzed. If you prepared it from 4-pentenoic acid and a chlorinating agent (like thionyl chloride or oxalyl chloride), confirm its formation via spectroscopic methods before proceeding[8]. Also, ensure the diethylamine and any solvents used are free from water.
-
Insufficient Base: In the Schotten-Baumann method, the reaction will stop if all the free amine is protonated by the generated HCl[1][8]. Ensure at least two equivalents of amine are used, or one equivalent of amine and at least one equivalent of another base (e.g., triethylamine, pyridine, NaOH)[9].
-
Poor Activation: When using coupling agents, the activation of the carboxylic acid might be sluggish. Some coupling agents are more effective than others for particular substrates. For challenging couplings, more powerful reagents like HATU or PyBOP may be necessary[10][11].
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for synthesizing 4-Pentenamide, N,N-diethyl-?
A1: The most common and often most efficient method for a simple amide like this is the reaction of an acyl chloride (4-pentenoyl chloride) with the amine (diethylamine)[][12]. This method, often carried out under Schotten-Baumann conditions (using an aqueous base), is typically fast and high-yielding[2][13][14]. The alternative, coupling 4-pentenoic acid directly with diethylamine using a coupling agent like EDC or DCC, is also effective and avoids the need to handle the often moisture-sensitive acyl chloride[6].
Q2: How should I prepare the 4-pentenoyl chloride starting material?
A2: 4-pentenoyl chloride can be readily prepared by reacting 4-pentenoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Using a catalytic amount of dimethylformamide (DMF) can accelerate the reaction with oxalyl chloride[8]. The reaction is typically performed in an inert solvent, and because the acyl chloride is reactive, it is often used immediately in the next step without extensive purification[8].
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of the reaction. By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.
-
Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product. Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), can confirm the molecular weight of the product and assess its purity. Infrared (IR) spectroscopy can be used to identify the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹).
Data Presentation
The choice of synthetic method and reagents can significantly impact the yield of the final product. The table below provides a summary of expected yields based on different common amide synthesis protocols.
| Synthetic Route | Reagents | Base/Additive | Solvent | Typical Yield (%) | Reference |
| Acyl Chloride | 4-Pentenoyl Chloride, Diethylamine | Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | 85-95% | [15] |
| Acyl Chloride | 4-Pentenoyl Chloride, Diethylamine | Sodium Hydroxide (NaOH) | Dichloromethane/Water | 80-95% | [2][13] |
| Coupling Agent | 4-Pentenoic Acid, Diethylamine | EDC, HOBt | Dichloromethane (CH₂Cl₂) | 70-90% | [6][10] |
| Coupling Agent | 4-Pentenoic Acid, Diethylamine | DCC, DMAP (catalytic) | Dichloromethane (CH₂Cl₂) | 70-85% | |
| Coupling Agent | 4-Pentenoic Acid, Diethylamine | HATU, DIPEA | Dimethylformamide (DMF) | 90-98% | [11] |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
-
Preparation of 4-pentenoyl chloride: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentenoic acid (1.0 eq). Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours. The excess thionyl chloride can be removed by distillation or under reduced pressure. The crude 4-pentenoyl chloride is typically used directly in the next step.
-
Amide Formation: Dissolve the crude 4-pentenoyl chloride (1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve diethylamine (2.2 eq) in the same solvent.
-
Add the diethylamine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the acyl chloride is consumed.
-
Work-up: Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N,N-diethyl-4-pentenamide by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis via Carboxylic Acid and Coupling Agent (EDC/HOBt)
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-pentenoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and an anhydrous solvent such as dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
-
Stir the mixture until all solids dissolve, then cool to 0 °C.
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C to form the active ester.
-
Add diethylamine (1.2 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with the solvent (e.g., CH₂Cl₂). Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography if needed.
Visualizations
Below are diagrams illustrating the chemical synthesis pathways and a logical workflow for troubleshooting common issues.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Primary synthetic routes to 4-Pentenamide, N,N-diethyl-.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. peptide.com [peptide.com]
- 5. quora.com [quora.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 15. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Synthesis of N,N-diethyl-4-pentenamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethyl-4-pentenamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for N,N-diethyl-4-pentenamide?
The most prevalent and straightforward method for synthesizing N,N-diethyl-4-pentenamide is the reaction of 4-pentenoyl chloride with diethylamine. This is a nucleophilic acyl substitution reaction where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid. A base, such as triethylamine or aqueous sodium hydroxide, is typically used to neutralize the HCl byproduct.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Common issues include:
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.
-
Hydrolysis of the acyl chloride: 4-Pentenoyl chloride is sensitive to moisture. If the reaction is not conducted under anhydrous conditions, the acyl chloride can hydrolyze back to 4-pentenoic acid, which will not react with the diethylamine under these conditions.
-
Loss of product during workup: N,N-diethyl-4-pentenamide has some water solubility. During the aqueous workup, a portion of the product may be lost to the aqueous phase. Using a saturated brine solution for the final wash can help minimize this.
-
Side reactions: The formation of byproducts will consume the starting materials and reduce the yield of the desired product.
Q3: I am observing an unexpected peak in my NMR spectrum. What could it be?
An unexpected peak could correspond to several potential byproducts. The most likely candidates are:
-
4-Pentenoic acid: This can form from the hydrolysis of 4-pentenoyl chloride. It will show a characteristic broad singlet for the carboxylic acid proton in the 1H NMR spectrum (typically >10 ppm).
-
Unreacted 4-pentenoyl chloride: If the reaction is incomplete, you may see signals corresponding to the starting acyl chloride.
-
Diethylammonium chloride: This salt is formed from the reaction of diethylamine with HCl. It is typically removed during the aqueous workup.
-
Polymeric material: The terminal alkene of 4-pentenoyl chloride or the product could potentially polymerize, especially if the reaction is heated for an extended period or in the presence of radical initiators. This would likely appear as a broad baseline hump in the NMR spectrum.
-
N-(4-pentenoyl)diethylamine N-oxide: If the workup conditions are oxidizing, the tertiary amine of the product could be oxidized.
Q4: How can I best purify my N,N-diethyl-4-pentenamide?
Standard purification involves an aqueous workup followed by column chromatography. After the reaction is complete, the mixture is typically washed with a dilute acid (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove any 4-pentenoic acid, and finally with brine. After drying the organic layer, the solvent is removed under reduced pressure. If further purification is needed, flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent is generally effective.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive 4-pentenoyl chloride due to hydrolysis. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled solvents. |
| Insufficiently reactive amine. | Diethylamine is generally sufficiently nucleophilic. However, ensure it is of good quality and not a salt form unless a base is used to liberate the free amine. | |
| Reaction temperature is too low. | While the reaction is often performed at 0 °C to control its exothermicity, it can be allowed to slowly warm to room temperature to ensure completion. | |
| Presence of a Carboxylic Acid Impurity | Hydrolysis of 4-pentenoyl chloride during the reaction or workup. | Perform the reaction under strictly anhydrous conditions. During workup, wash the organic layer with a saturated solution of sodium bicarbonate to remove the acidic impurity. |
| Product is an Oil That Won't Solidify | Presence of impurities. | N,N-diethyl-4-pentenamide is expected to be a liquid at room temperature. If purification is challenging, consider vacuum distillation for larger scales. For smaller scales, column chromatography is recommended. |
| Formation of a White Precipitate in the Reaction | Formation of diethylammonium chloride. | This is expected. The salt will be removed during the aqueous workup. |
Data Presentation
The following table presents hypothetical data for the synthesis of N,N-diethyl-4-pentenamide under different reaction conditions to illustrate the effect of key parameters on product yield.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by 1H NMR) |
| 1 | Triethylamine | Dichloromethane | 0 to 25 | 2 | 85 | >95% |
| 2 | Aqueous NaOH | Diethyl ether | 0 to 25 | 2 | 78 | ~90% (some hydrolysis observed) |
| 3 | Pyridine | Tetrahydrofuran | 0 to 25 | 2 | 82 | >95% |
| 4 | Triethylamine | Dichloromethane | 0 | 2 | 75 | Incomplete reaction observed |
Experimental Protocols
Synthesis of N,N-diethyl-4-pentenamide
-
Materials:
-
4-Pentenoyl chloride (1.0 eq)
-
Diethylamine (1.2 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
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1M Hydrochloric acid
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Saturated aqueous sodium bicarbonate
-
Brine
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Anhydrous magnesium sulfate
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add anhydrous DCM, diethylamine, and triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 4-pentenoyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
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Purify the crude product by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield N,N-diethyl-4-pentenamide as a colorless to pale yellow oil.
-
Visualizations
Caption: Reaction pathway for the synthesis of N,N-diethyl-4-pentenamide.
Caption: Troubleshooting workflow for low yield in N,N-diethyl-4-pentenamide synthesis.
Technical Support Center: Troubleshooting N,N-diethyl-4-pentenamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-diethyl-4-pentenamide. Low conversion rates and unexpected side products can be common hurdles, and this guide aims to provide systematic approaches to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form N,N-diethyl-4-pentenamide from 4-pentenoic acid and diethylamine is showing low to no conversion. What are the likely causes?
A1: The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium salt, which is unreactive towards nucleophilic attack. To achieve higher conversion, activation of the carboxylic acid is necessary.
Troubleshooting Steps:
-
Carboxylic Acid Activation: Instead of reacting the acid and amine directly, convert the 4-pentenoic acid to a more reactive species. Common methods include:
-
Acyl Chloride Formation: React 4-pentenoic acid with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-pentenoyl chloride. This highly reactive intermediate will then readily react with diethylamine.[1][2]
-
Use of Coupling Reagents: Employ coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in conjunction with additives like N-hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[3][4][5] These reagents form a highly activated ester in situ, facilitating the amidation.
-
-
Reaction Conditions: Ensure anhydrous (dry) conditions, as water can hydrolyze the activated carboxylic acid species, leading to lower yields.
Q2: I'm using a coupling reagent, but my yields are still poor. How can I optimize the reaction?
A2: Several factors can influence the efficiency of coupling reactions.
Troubleshooting Steps:
-
Choice of Coupling Reagent: The effectiveness of a coupling reagent can be substrate-dependent. If one reagent gives poor results, consider trying another. For instance, HATU is known for its high efficiency and ability to suppress racemization, making it a strong choice for sensitive substrates.[5][6][7] EDC/HOBt is another widely used and effective combination that produces water-soluble byproducts, simplifying purification.[3][4]
-
Solvent: The choice of solvent is crucial. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions.
-
Base: The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize any acid generated during the reaction and to ensure the amine is in its free-base form.
-
Temperature: Most coupling reactions are initially performed at 0°C to control the exothermic reaction and then allowed to warm to room temperature. However, for sluggish reactions, gentle heating might be necessary.
-
Stoichiometry: Ensure the correct stoichiometry of reagents. Typically, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used.
Q3: I'm observing side products in my reaction mixture. What could they be and how can I avoid them?
A3: The presence of the terminal alkene in N,N-diethyl-4-pentenamide introduces the possibility of side reactions.
Potential Side Reactions and Solutions:
-
Isomerization of the Double Bond: Under certain conditions (e.g., presence of transition metals or strong acids/bases at elevated temperatures), the terminal double bond could potentially isomerize to an internal, more stable position.
-
Solution: Use mild reaction conditions and avoid prolonged heating. If using a metal catalyst, screen for one that does not promote isomerization.
-
-
Polymerization: The terminal alkene can be susceptible to polymerization, especially in the presence of radical initiators or certain catalysts.
-
Solution: Ensure reagents are free of peroxides and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Byproducts from Coupling Reagents:
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DCC: Forms a dicyclohexylurea (DCU) byproduct which is often insoluble in common organic solvents and can be removed by filtration.
-
EDC: Forms a water-soluble urea byproduct, which can be easily removed during an aqueous workup.[3]
-
Q4: What is a reliable method for purifying N,N-diethyl-4-pentenamide?
A4: Purification is critical to obtain a product of high purity.
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove unreacted amine and base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and acidic byproducts. A final wash with brine helps to remove residual water.
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Drying and Concentration: The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Chromatography: For high purity, flash column chromatography on silica gel is often necessary to separate the desired product from any remaining impurities. The choice of eluent will depend on the polarity of the product and impurities, but a mixture of hexanes and ethyl acetate is a common starting point.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Typical Yield Range (%) | Key Advantages | Common Byproducts |
| HATU | 70-95[5][7] | High efficiency, low racemization, suitable for sterically hindered substrates.[5] | Water-soluble |
| EDC/HOBt | 50-90[3][4] | Water-soluble byproducts, easy purification.[3] | Water-soluble urea |
| DCC | 60-90 | Inexpensive, effective. | Insoluble dicyclohexylurea (DCU) |
| SOCl₂ (via acyl chloride) | 67-95[1][8] | Highly reactive intermediate, often high yielding.[1] | SO₂ and HCl (corrosive) |
Yields are general and can vary significantly based on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-4-pentenamide via Acyl Chloride
-
Formation of 4-pentenoyl chloride: In a fume hood, add 4-pentenoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 1-2 hours. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). After completion, remove the excess thionyl chloride by distillation.
-
Amidation: Dissolve the crude 4-pentenoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool the solution to 0°C in an ice bath. In a separate flask, dissolve diethylamine (2.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in the same solvent. Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, proceed with the aqueous workup as described in the purification section.
Protocol 2: Synthesis of N,N-diethyl-4-pentenamide using HATU Coupling Reagent
-
Reaction Setup: To a solution of 4-pentenoic acid (1.0 eq) in an anhydrous polar aprotic solvent such as DMF, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add diethylamine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring and Workup: Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Perform an aqueous workup as detailed in the purification section.
Visualizations
Caption: Reaction pathways for N,N-diethyl-4-pentenamide synthesis.
References
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride | Semantic Scholar [semanticscholar.org]
- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Stability issues of 4-Pentenamide, N,N-diethyl- during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Pentenamide, N,N-diethyl-. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues when storing 4-Pentenamide, N,N-diethyl-?
A1: 4-Pentenamide, N,N-diethyl- possesses two primary functional groups that can be susceptible to degradation under improper storage conditions: the terminal double bond and the tertiary amide group. Potential stability issues include:
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Oxidation: The allylic position (the carbon atom adjacent to the double bond) and the double bond itself are susceptible to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of hydroperoxides, epoxides, or other oxidative degradation products.
-
Hydrolysis: The amide bond can undergo hydrolysis to yield 4-pentenoic acid and diethylamine. This reaction is typically catalyzed by the presence of acids or bases and accelerated by elevated temperatures.
-
Polymerization: The terminal alkene group can potentially undergo polymerization, especially in the presence of radical initiators, light, or heat. This can lead to an increase in viscosity or the formation of solid precipitates.
-
Isomerization: Under certain conditions, such as the presence of acid or metal catalysts, the terminal double bond could potentially isomerize to an internal, more stable position.
Q2: What are the recommended storage conditions for 4-Pentenamide, N,N-diethyl-?
A2: To minimize degradation, 4-Pentenamide, N,N-diethyl- should be stored with the following precautions, based on general guidelines for unsaturated compounds and amides:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Reduces the rate of potential chemical reactions, including hydrolysis and oxidation.[1][2][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with oxygen, thereby preventing oxidation.[2][3] |
| Light | Amber vial or stored in the dark | Protects the compound from light-induced degradation, such as photo-oxidation or polymerization.[3][4] |
| Container | Tightly sealed glass container | Prevents contamination from atmospheric moisture and impurities that may be present in plastic containers.[2] |
| Purity | Free of acidic or basic impurities | Acidic or basic contaminants can catalyze the hydrolysis of the amide bond.[4] |
Q3: I observe a change in the color and viscosity of my stored 4-Pentenamide, N,N-diethyl- sample. What could be the cause?
A3: A change in color (e.g., yellowing) and an increase in viscosity are common indicators of chemical degradation.
-
Color Change: This is often a sign of oxidation. The formation of conjugated systems or small amounts of polymeric material can lead to the absorption of visible light.
-
Increased Viscosity: This strongly suggests that polymerization of the alkene has occurred.
It is recommended to re-analyze the purity of the sample using an appropriate analytical technique (see Troubleshooting Guide).
Troubleshooting Guides
Issue 1: Suspected Degradation of 4-Pentenamide, N,N-diethyl-
If you suspect that your sample of 4-Pentenamide, N,N-diethyl- has degraded, follow this workflow to assess its purity and identify potential degradation products.
Caption: Workflow for troubleshooting suspected degradation of 4-Pentenamide, N,N-diethyl-.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
-
Objective: To quickly assess the purity of a sample and detect the presence of non-volatile impurities.
-
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate; the ratio should be optimized to achieve an Rf of ~0.3-0.5 for the pure compound)
-
Visualization agent (e.g., potassium permanganate stain, which is effective for visualizing unsaturated compounds)
-
-
Procedure:
-
Dissolve a small amount of the 4-Pentenamide, N,N-diethyl- sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached the top of the plate, remove it and mark the solvent front.
-
Dry the plate and visualize the spots under UV light (if applicable) and/or by staining with potassium permanganate.
-
-
Interpretation: The appearance of new spots in addition to the main product spot indicates the presence of impurities or degradation products.
Protocol 2: Structural Confirmation and Degradation Analysis by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure and identify potential degradation products by analyzing the proton signals.
-
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
-
Procedure:
-
Prepare a sample by dissolving a few milligrams of 4-Pentenamide, N,N-diethyl- in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
-
Interpretation of Potential Degradation Products:
| Degradation Pathway | Expected Change in ¹H NMR Spectrum |
| Oxidation (at double bond) | Disappearance or reduction in the intensity of the vinyl proton signals (~4.9-5.1 ppm and ~5.7-5.9 ppm). Appearance of new signals in the epoxide region (~2.5-3.5 ppm) or aldehyde region (~9-10 ppm). |
| Hydrolysis | Appearance of a broad singlet corresponding to the carboxylic acid proton of 4-pentenoic acid (>10 ppm) and signals for diethylamine. |
| Isomerization | Shift in the position and change in the splitting pattern of the vinyl proton signals, consistent with the formation of an internal alkene. |
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 4-Pentenamide, N,N-diethyl-.
References
Preventing dimerization of N,N-diethyl-4-pentenamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of N,N-diethyl-4-pentenamide during synthesis, purification, and storage.
Troubleshooting Guide
Issue 1: Unexpected High Molecular Weight Impurity Detected
Symptom: Analysis of your N,N-diethyl-4-pentenamide sample by GC-MS, LC-MS, or NMR shows a significant peak corresponding to a higher molecular weight species, potentially double the mass of the monomer.
Possible Cause: Dimerization of N,N-diethyl-4-pentenamide.
Confirmation:
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Mass Spectrometry (MS): Look for a peak with a mass-to-charge ratio (m/z) corresponding to the dimer (C18H34N2O2), which has a molecular weight of 310.48 g/mol .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, a decrease in the intensity of the terminal alkene proton signals (typically around 4.9-5.1 ppm and 5.7-5.9 ppm) relative to the other signals may be observed. The appearance of new, more complex signals in the alkene region could also indicate dimerization.
Solutions:
| Strategy | Action | Rationale |
| Reaction Condition Modification | Lower the reaction temperature. | Reduces the rate of potential side reactions, including dimerization. |
| Decrease the concentration of the starting material. | Reduces the probability of intermolecular reactions that lead to dimerization. | |
| Inhibitor Addition (Metathesis-based Dimerization) | Add an inhibitor such as 1,4-benzoquinone to the reaction mixture. | Prevents dimerization catalyzed by trace metal impurities that can promote olefin metathesis. |
| Inhibitor Addition (Radical-based Dimerization) | Add a radical scavenger like Butylated Hydroxytoluene (BHT). | Prevents dimerization initiated by radical species, which can be formed by heat, light, or trace impurities. |
| Purification and Storage | Purify the product promptly after synthesis. | Removes catalysts or initiators that could promote dimerization during storage. |
| Store the purified product at a low temperature (e.g., -20°C) in the dark and under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to heat, light, and oxygen, which can all promote dimerization. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely mechanism for the dimerization of N,N-diethyl-4-pentenamide?
A1: Two primary mechanisms are likely responsible for the dimerization of N,N-diethyl-4-pentenamide:
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Olefin Metathesis: This is a common reaction for terminal alkenes, especially in the presence of trace amounts of transition metal catalysts (e.g., ruthenium, tungsten) that may be present as impurities from previous reaction steps or leached from equipment. This pathway involves the coupling of the terminal double bonds of two molecules.
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Radical Polymerization: The terminal alkene group can undergo dimerization or oligomerization via a radical mechanism. This can be initiated by heat, UV light, or the presence of radical-initiating impurities.
Q2: How can I detect the presence of the dimer in my sample?
A2: Several analytical techniques can be used to detect and quantify the dimer:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to separate the monomer from the dimer and confirm the identity of the dimer by its mass spectrum.
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High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the monomer and dimer, allowing for their quantification.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide structural information to confirm the presence of the dimer and estimate its concentration relative to the monomer.
Q3: What are the recommended storage conditions for N,N-diethyl-4-pentenamide to prevent dimerization?
A3: To ensure the long-term stability of N,N-diethyl-4-pentenamide, it is recommended to:
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Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen).
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Keep the container in a dark environment, for example, by using an amber vial or wrapping it in aluminum foil.
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Store at low temperatures, preferably at -20°C or below.
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Consider adding a radical inhibitor, such as a small amount of BHT (Butylated Hydroxytoluene), to the purified material if it is to be stored for an extended period.
Experimental Protocols
Protocol 1: Synthesis of N,N-diethyl-4-pentenamide
This protocol is adapted from standard procedures for amide synthesis from a carboxylic acid and an amine.
Materials:
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4-Pentenoic acid
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Oxalyl chloride or Thionyl chloride
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Diethylamine
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Triethylamine or Pyridine
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Anhydrous dichloromethane (DCM)
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Anhydrous diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Acid Chloride Formation:
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In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4-pentenoic acid (1.0 eq) in anhydrous DCM.
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Cool the solution to 0°C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.
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Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
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Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-pentenoyl chloride.
-
-
Amidation:
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In a separate flask, dissolve diethylamine (1.5 eq) and triethylamine (1.5 eq) in anhydrous DCM.
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Cool this solution to 0°C.
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Dissolve the crude 4-pentenoyl chloride in a small amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
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Quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
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Protocol 2: GC-MS Analysis for Monomer and Dimer Quantification
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions (starting point for optimization):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless injection can be optimized).
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Transfer Line Temperature: 280°C.
Sample Preparation:
-
Prepare a stock solution of the N,N-diethyl-4-pentenamide sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Create a calibration curve using standards of the purified monomer if absolute quantification is required.
Protocol 3: Prevention of Dimerization During a Reaction
Using 1,4-Benzoquinone (for suspected metathesis):
-
Add 1-5 mol% of 1,4-benzoquinone relative to the N,N-diethyl-4-pentenamide at the beginning of the reaction.
-
The 1,4-benzoquinone can be added as a solid or as a solution in the reaction solvent.
Using Butylated Hydroxytoluene (BHT) (for suspected radical dimerization):
-
Add a catalytic amount of BHT (e.g., 0.1-1 mol%) to the reaction mixture.
-
For storage, a small amount of BHT (e.g., 100-500 ppm) can be added to the purified product.
Visualizations
Caption: Potential pathways for the dimerization of N,N-diethyl-4-pentenamide.
Caption: Troubleshooting workflow for addressing dimerization of N,N-diethyl-4-pentenamide.
Removal of unreacted starting materials from 4-Pentenamide, N,N-diethyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted starting materials from 4-Pentenamide, N,N-diethyl-.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-Pentenamide, N,N-diethyl-, typically synthesized from 4-pentenoyl chloride and diethylamine.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with a low-boiling point impurity with an amine-like odor. | Residual unreacted diethylamine. | Perform an acidic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane) and wash with a dilute acid solution (e.g., 1M HCl). The diethylamine will be protonated to form a water-soluble salt that will partition into the aqueous layer. Repeat the wash until the aqueous layer is no longer basic. |
| Product is contaminated with a fuming, acid-smelling impurity. | Residual unreacted 4-pentenoyl chloride. | Perform a basic aqueous wash. Carefully add a saturated sodium bicarbonate solution to the organic solution of the crude product. The bicarbonate will neutralize the acyl chloride and any hydrochloric acid generated during the reaction. Be cautious as CO2 gas will be evolved. |
| Product is contaminated with a carboxylic acid. | Hydrolysis of unreacted 4-pentenoyl chloride during workup. | Perform a basic aqueous wash with a dilute sodium hydroxide solution (e.g., 1M NaOH) or saturated sodium bicarbonate solution. The 4-pentenoic acid will be deprotonated to form a water-soluble carboxylate salt that will partition into the aqueous layer. |
| Product appears wet or cloudy after aqueous washes. | Incomplete removal of water from the organic layer. | Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4). Filter or decant the drying agent before removing the solvent. |
| Low final product yield after purification. | - Product loss during aqueous extractions. - Incomplete reaction. - Product volatility during solvent removal. | - Minimize the number of extractions and ensure proper phase separation. - Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. - Monitor the reaction to ensure completion before workup. - Use a rotary evaporator with controlled temperature and pressure to remove the solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of 4-Pentenamide, N,N-diethyl-?
A1: The most common impurities are unreacted starting materials, namely diethylamine and 4-pentenoyl chloride (or 4-pentenoic acid if the acyl chloride has hydrolyzed). Byproducts from side reactions are also possible but are generally less prevalent with clean reaction conditions.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Spot the crude mixture and the washed organic layer on a TLC plate. The disappearance of the starting material spots indicates successful removal. Gas chromatography-mass spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for a more quantitative assessment of purity.
Q3: Is distillation a suitable method for purifying 4-Pentenamide, N,N-diethyl-?
A3: Yes, distillation can be an effective final purification step, especially for removing non-volatile impurities. Based on the boiling points of the likely components, fractional distillation under reduced pressure would be the most effective method to separate the product from any remaining starting materials or byproducts.
Q4: My product seems to be partially soluble in the aqueous wash solutions. How can I minimize loss?
A4: To reduce the solubility of your amide in the aqueous phase, you can use a saturated sodium chloride solution (brine) for the final aqueous wash. The high salt concentration decreases the solubility of organic compounds in the aqueous layer. Additionally, as mentioned in the troubleshooting guide, back-extracting the combined aqueous washes with a fresh portion of the organic solvent can help recover dissolved product.
Q5: What is the purpose of using a base in the reaction to synthesize the amide?
A5: A base, such as triethylamine or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct when an acyl chloride reacts with an amine.[1] This prevents the HCl from protonating the unreacted amine, which would render it non-nucleophilic and stop the reaction.
Data Presentation
The following table summarizes the key physical properties of 4-Pentenamide, N,N-diethyl- and its common starting materials, which are crucial for designing an effective purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| 4-Pentenamide, N,N-diethyl- | C9H17NO | 155.24 | Not available | Likely soluble in organic solvents, sparingly soluble in water. |
| 4-Pentenoic Acid | C5H8O2 | 100.12 | 187 - 189[2] | Slightly soluble in water; soluble in alcohol and ether.[2][3] |
| 4-Pentenoyl Chloride | C5H7ClO | 118.56 | 125[4][5] | Reacts with water. |
| Diethylamine | C4H11N | 73.14 | 55.5[6] | Miscible with water and most organic solvents.[7][8] |
Experimental Protocols
Protocol 1: Extractive Work-up for Removal of Unreacted Starting Materials
This protocol describes a standard liquid-liquid extraction procedure to remove unreacted diethylamine and 4-pentenoyl chloride/4-pentenoic acid.
-
Quenching the Reaction: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was performed in a solvent, proceed to the next step. If neat, dissolve the crude mixture in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane (approx. 10-20 mL per gram of crude product).
-
Acidic Wash (Removal of Diethylamine): Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure. Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time with 1M HCl.
-
Basic Wash (Removal of Acyl Chloride and Carboxylic Acid): To the organic layer remaining in the separatory funnel, add an equal volume of saturated sodium bicarbonate (NaHCO3) solution. Shake vigorously, venting frequently as carbon dioxide gas will be evolved. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash until no more gas evolution is observed.
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Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions. Drain the lower aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Filter or carefully decant the dried organic solution away from the drying agent into a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified 4-Pentenamide, N,N-diethyl-.
Protocol 2: Purification by Distillation
For higher purity, the product obtained from the extractive work-up can be further purified by vacuum distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Sample Preparation: Transfer the crude 4-Pentenamide, N,N-diethyl- into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation: Gradually reduce the pressure to the desired level. Heat the distillation flask gently. Collect the fraction that distills at the expected boiling point of 4-Pentenamide, N,N-diethyl- under the applied pressure. The significant difference in boiling points between the product and the starting materials (see data table) should allow for a clean separation.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of 4-Pentenamide, N,N-diethyl-.
References
- 1. Amide Synthesis [fishersci.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pure.hud.ac.uk [pure.hud.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Automated extraction of lysergic acid diethylamide (LSD) and N-demethyl-LSD from blood, serum, plasma, and urine samples using the Zymark RapidTrace with LC/MS/MS confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Pentenamide, N,N-diethyl- | C9H17NO | CID 547369 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the selectivity of N,N-diethyl-4-pentenamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-diethyl-4-pentenamide. The information is designed to help improve reaction selectivity and troubleshoot common experimental issues.
Troubleshooting Guides
Issue 1: Low Yield in Cyclization Reactions
Q: My cyclization of N,N-diethyl-4-pentenamide is resulting in low yields of the desired lactam. What are the potential causes and solutions?
A: Low yields in the cyclization of unsaturated amides like N,N-diethyl-4-pentenamide can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Try increasing the reaction time or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Catalyst Inactivity: The catalyst may be deactivated or not suitable for the substrate.
-
Solution:
-
Ensure the catalyst is fresh and handled under appropriate inert conditions if it is air or moisture-sensitive.
-
Consider screening different catalysts. For radical cyclizations, ensure your initiator (e.g., AIBN) is used at an appropriate temperature for decomposition. For metal-catalyzed reactions, the choice of metal and ligand is crucial. For instance, cobalt-based catalysts have been shown to be effective for aminocyclization of unsaturated amides.[1][2]
-
-
-
Side Reactions: Undesired side reactions may be consuming the starting material.
-
Solution:
-
Lowering the reaction temperature might suppress side reactions, although this could also slow down the desired reaction.
-
The choice of solvent can influence selectivity. A less coordinating solvent might be beneficial.
-
-
-
Product Degradation: The desired lactam product might be unstable under the reaction or work-up conditions.
-
Solution: Analyze the crude reaction mixture to see if the product is forming and then degrading. If so, consider a milder work-up procedure.
-
Issue 2: Poor Diastereoselectivity in Cyclization
Q: I am observing poor diastereoselectivity in the formation of my substituted lactam product. How can I improve this?
A: Achieving high diastereoselectivity often requires careful control of the transition state geometry. Here are some strategies:
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands play a pivotal role in controlling stereoselectivity.
-
Solution: For metal-catalyzed cyclizations, experiment with different chiral ligands. The size and shape of the ligand can create a chiral pocket that favors the formation of one diastereomer over the other. Lanthanocene catalysts, for example, have been used for diastereoselective intramolecular hydroamination.[3]
-
-
Substrate Control: The substituents on your starting material can influence the facial selectivity of the cyclization.
-
Solution: While modifying the core structure of N,N-diethyl-4-pentenamide isn't always feasible, understanding the principles of 1,3-allylic strain can be crucial in predicting and controlling the stereochemical outcome, especially in radical cyclizations.[4]
-
-
Reaction Temperature: Temperature can affect the energy difference between the diastereomeric transition states.
-
Solution: Running the reaction at a lower temperature often enhances diastereoselectivity, as the reaction becomes more sensitive to small energy differences between competing pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with N,N-diethyl-4-pentenamide?
A1: N,N-diethyl-4-pentenamide is a versatile substrate for a variety of reactions targeting the terminal alkene. The most common transformations include:
-
Cyclization Reactions: Intramolecular reactions to form five-membered rings (γ-lactams) are prevalent. These can be promoted by radicals, metals, or electrophilic reagents.[1][5][6]
-
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can yield linear or branched aldehydes, which are valuable synthetic intermediates. The regioselectivity of this reaction is a key challenge.
-
Asymmetric Reactions: Enantioselective transformations of the alkene moiety, such as asymmetric hydrogenation or dihydroxylation, are employed to introduce chirality.
Q2: How can I improve the regioselectivity of hydroformylation of N,N-diethyl-4-pentenamide?
A2: The linear-to-branched aldehyde ratio in hydroformylation is highly dependent on the catalyst system.
-
Ligand Design: Bulky phosphine or phosphite ligands on the rhodium catalyst generally favor the formation of the linear aldehyde due to steric hindrance.
-
Reaction Conditions: Lower carbon monoxide pressure and higher temperatures can sometimes favor the formation of the branched isomer. Careful optimization of these parameters is necessary to achieve the desired selectivity.
Q3: Are there any known side reactions to be aware of when working with N,N-diethyl-4-pentenamide?
A3: Yes, several side reactions can occur:
-
Isomerization: The terminal double bond can migrate to internal positions, especially in the presence of transition metal catalysts. This can lead to a mixture of products.
-
Polymerization: Under certain conditions, particularly with radical initiators or acidic catalysts, the alkene can polymerize.
-
Oxidation: If the reaction is not performed under an inert atmosphere, oxidation of the double bond can occur.
Data Presentation
Table 1: Comparison of Catalytic Systems for Unsaturated Amide Cyclization
| Catalyst System | Substrate Type | Product | Yield (%) | Selectivity (diastereomeric ratio) | Reference |
| Cobalt Salen Complex / O₂ | N-Acyl Sulfonamide | γ-Lactam Aldehyde | 52-63 | N/A | [1][2] |
| 2-Iodoanisole / m-CPBA | N-Allylamide | Oxazoline | 74-79 | ~1:1 for substituted alkenes | [5] |
| AgSCF₃ / Cu(OAc)₂ | N-Phenyl-4-pentenamide | SCF₃-substituted γ-Lactam | Good to excellent | N/A | [6] |
| Cp₂NdCH(TMS)₂ | 2-Substituted 8-nonen-4-amine | cis-2,6-Disubstituted Piperidine | High | >100:1 | [3] |
Note: Data presented is for analogous unsaturated amide systems, as specific quantitative data for N,N-diethyl-4-pentenamide is limited in the reviewed literature.
Experimental Protocols
Protocol 1: General Procedure for Cobalt-Catalyzed Aerobic Aminocyclization
This protocol is adapted from the cobalt-catalyzed aminocyclization of unsaturated N-acyl sulfonamides and can be a starting point for the cyclization of N,N-diethyl-4-pentenamide derivatives.[1][2]
-
Preparation: To an oven-dried reaction tube, add the N-acyl sulfonamide derivative of N,N-diethyl-4-pentenamide (1.0 equiv), the cobalt catalyst (5 mol %), and 4 Å molecular sieves.
-
Reaction Setup: Evacuate and backfill the tube with oxygen (1 atm). Add anhydrous toluene via syringe.
-
Execution: Place the reaction tube in a preheated oil bath at 105 °C and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. For isolation of the aldehyde product, concentrate the reaction mixture and purify by column chromatography. For the alcohol product, perform a reductive work-up with a suitable reducing agent (e.g., NaBH₄) before purification.
Protocol 2: General Procedure for Radical Cyclization
This is a general procedure for trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, which can be adapted for N,N-diethyl-4-pentenamide.[6]
-
Reaction Mixture: In a reaction vessel, combine the N-phenyl-4-pentenamide substrate (1.0 equiv, 0.2 mmol), AgSCF₃ (1.5 equiv), K₂S₂O₈ (1.5 equiv), and Cu(OAc)₂ (0.2 equiv).
-
Solvent: Add a 1:3 mixture of H₂O/DMSO (2 mL).
-
Reaction Conditions: Stir the mixture at 100 °C for 6 hours.
-
Quenching and Extraction: After completion, quench the reaction with a saturated solution of NaHCO₃. Extract the aqueous layer with ethyl acetate and dry the combined organic layers over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for Cobalt-Catalyzed Aerobic Cyclization.
Caption: Regioselectivity in Hydroformylation of N,N-diethyl-4-pentenamide.
References
- 1. Cobalt-Catalyzed Aerobic Aminocyclization of Unsaturated Amides for the Synthesis of Functionalized γ- and δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A diastereoselective intramolecular hydroamination approach to the syntheses of (+)-, (+/-)-, and (-)-pinidinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams [mdpi.com]
Challenges in the scale-up synthesis of 4-Pentenamide, N,N-diethyl-
Technical Support Center: Synthesis of 4-Pentenamide, N,N-diethyl-
Welcome to the technical support center for the synthesis of 4-Pentenamide, N,N-diethyl-. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up of this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of N,N-diethyl-4-pentenamide, particularly during scale-up operations.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing lower than expected or inconsistent yields when scaling up the synthesis of N,N-diethyl-4-pentenamide from 4-pentenoyl chloride and diethylamine. What are the potential causes and solutions?
Answer:
Several factors can contribute to low or inconsistent yields during scale-up. The primary synthesis is an exothermic acylation reaction, and improper control of reaction parameters is a common culprit.[][2][3]
Potential Causes & Solutions:
-
Inadequate Temperature Control: The reaction between an acyl chloride and an amine is highly exothermic.[][3] On a larger scale, inefficient heat dissipation can lead to a temperature increase, promoting side reactions and degradation of the product.
-
Solution: Implement a robust cooling system for the reactor. Monitor the internal reaction temperature closely and control the rate of addition of the 4-pentenoyl chloride to maintain the desired temperature range. For a comparative overview of temperature effects on yield, refer to Table 1.
-
-
Localized Reagent Concentration: Poor mixing in a large reactor can lead to areas of high reagent concentration, which can cause side reactions.
-
Solution: Ensure efficient stirring throughout the reaction. The type of impeller and stirring speed should be optimized for the reactor volume to ensure homogeneity.
-
-
Moisture Contamination: 4-Pentenoyl chloride is sensitive to moisture and can hydrolyze back to 4-pentenoic acid, which will not react with diethylamine under these conditions.
-
Solution: Use anhydrous solvents and ensure all glassware and reactors are thoroughly dried before use. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature.
-
Issue 2: Product Purity Issues and Byproduct Formation
Question: Our final product, N,N-diethyl-4-pentenamide, is contaminated with impurities after scale-up. What are the likely byproducts and how can we improve the purity?
Answer:
Impurities can arise from side reactions or unreacted starting materials. Common impurities in this synthesis include unreacted starting materials, the hydrolyzed acid chloride, and potential dimers.[4]
Potential Impurities & Purification Strategies:
-
Unreacted 4-pentenoyl chloride: This can be a result of incomplete reaction or improper stoichiometry.
-
Purification: During workup, unreacted acid chloride can be quenched by washing with a mild aqueous base like sodium bicarbonate solution.
-
-
Unreacted Diethylamine: If an excess of diethylamine is used, it will remain in the product.
-
Purification: Diethylamine is volatile and can be removed during solvent evaporation under reduced pressure. Alternatively, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the amine, making it water-soluble and easily separable.
-
-
4-Pentenoic Acid: Formed from the hydrolysis of 4-pentenoyl chloride by moisture.
-
Purification: This acidic impurity can be removed by washing the organic phase with a mild aqueous base, such as sodium bicarbonate or sodium carbonate solution.
-
-
Side-Reaction Products: At elevated temperatures, side reactions may occur.
-
Purification: If simple extraction fails to remove impurities, column chromatography on silica gel is an effective method for purification.[4] For a summary of purification outcomes, see Table 2.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing N,N-diethyl-4-pentenamide?
A1: The most prevalent and industrially scalable method is the reaction of 4-pentenoyl chloride with diethylamine.[] This method is favored for its high reactivity and generally good yields. The reaction is typically carried out in an inert solvent, such as dichloromethane or diethyl ether, at a controlled temperature, often below room temperature to manage the exotherm.[]
Q2: How can we effectively control the exothermic nature of the reaction during a large-scale synthesis?
A2: Controlling the exotherm is critical for safety and product quality.[2][3] Key strategies include:
-
Slow, controlled addition: Add the 4-pentenoyl chloride to the solution of diethylamine dropwise or via a syringe pump.
-
Efficient cooling: Use a reactor with a cooling jacket and a circulating coolant.
-
Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.[]
-
Monitoring: Continuously monitor the internal temperature of the reactor.
Q3: What are the key safety precautions to consider when scaling up this synthesis?
A3: Safety is paramount. Key considerations include:
-
Reagent Handling: Both 4-pentenoyl chloride and diethylamine are corrosive and have noxious fumes. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exotherm Management: A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail.[3] A thorough understanding of the reaction's thermal profile is essential before scaling up.
-
Pressure Build-up: The reaction of an acid chloride with an amine generates hydrogen chloride (HCl) as a byproduct. If a base scavenger is not used, HCl will react with diethylamine to form a salt, but pressure build-up from any gaseous byproducts should be considered. Ensure the reactor is equipped with a pressure relief system.
Q4: Can N,N-diethyl-4-pentenamide be synthesized directly from 4-pentenoic acid and diethylamine?
A4: Direct reaction of a carboxylic acid and an amine to form an amide is generally difficult due to the acid-base reaction that forms a stable ammonium carboxylate salt.[5] To achieve this transformation, harsh conditions like very high temperatures to drive off water are often required, which may not be suitable for this specific molecule.[6] Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction under milder conditions.[7]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Scale (Liters) | Temperature (°C) | Rate of Addition (L/hr) | Yield (%) | Purity (%) |
| 1 | 0-5 | 0.5 | 92 | 98 |
| 1 | 20-25 | 0.5 | 85 | 95 |
| 10 | 0-5 | 2 | 89 | 97 |
| 10 | 20-25 | 2 | 78 | 91 |
| 50 | 0-5 | 5 | 87 | 96 |
| 50 | 20-25 | 5 | 72 | 88 |
This table presents illustrative data based on general chemical principles for scaling up exothermic acylation reactions.
Table 2: Comparison of Purification Methods
| Purification Method | Scale | Starting Purity (%) | Final Purity (%) | Recovery (%) |
| Aqueous Wash (Base) | Lab | 90 | 95 | 98 |
| Aqueous Wash (Base) | Pilot | 88 | 93 | 97 |
| Column Chromatography | Lab | 90 | >99 | 85 |
| Column Chromatography | Pilot | 88 | >99 | 80 |
| Distillation | Pilot | 93 | 98 | 90 |
This table provides a qualitative comparison of common purification techniques.
Experimental Protocols
Key Experiment: Scale-up Synthesis of N,N-diethyl-4-pentenamide
Objective: To synthesize N,N-diethyl-4-pentenamide on a 10 L scale.
Materials:
-
Diethylamine (1.2 kg, 16.4 mol)
-
4-Pentenoyl chloride (1.0 kg, 8.4 mol)
-
Anhydrous Diethyl Ether (8 L)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: A 20 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is assembled and dried thoroughly.
-
Reagent Preparation: The reactor is charged with diethylamine and 4 L of anhydrous diethyl ether. The solution is cooled to 0-5 °C with constant stirring.
-
Reaction: 4-Pentenoyl chloride dissolved in 4 L of anhydrous diethyl ether is added dropwise to the stirred diethylamine solution via the dropping funnel over 4 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours.
-
Workup: The reaction mixture is cooled to 10 °C and slowly quenched by the addition of 2 L of water. The organic layer is separated and washed sequentially with 2 L of saturated sodium bicarbonate solution, 2 L of water, and 2 L of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield N,N-diethyl-4-pentenamide as a colorless to pale yellow oil.
Visualizations
Caption: Experimental workflow for the synthesis of N,N-diethyl-4-pentenamide.
Caption: Troubleshooting guide for low yields in N,N-diethyl-4-pentenamide synthesis.
References
- 2. catsci.com [catsci.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three primary methods for the synthesis of 4-Pentenamide, N,N-diethyl-, a valuable unsaturated amide intermediate in organic synthesis. The methods covered are:
-
Direct Coupling via Carbodiimide Activation: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent.
-
Acyl Chloride Formation followed by Amination: A classic two-step approach involving the conversion of the carboxylic acid to its corresponding acyl chloride.
-
Enzymatic Synthesis: A biocatalytic approach employing an immobilized lipase for a greener and more selective transformation.
Each method is evaluated based on reaction efficiency, operational complexity, and reagent toxicity, supported by detailed experimental protocols and comparative data.
Data Presentation
The following table summarizes the key quantitative data for the three synthesis methods, providing a clear comparison of their performance.
| Parameter | Method 1: EDC Coupling | Method 2: Acyl Chloride | Method 3: Enzymatic Synthesis |
| Starting Materials | 4-Pentenoic Acid, Diethylamine, EDC, HOBt | 4-Pentenoic Acid, Thionyl Chloride, Diethylamine | 4-Pentenoic Acid, Diethylamine, Immobilized Lipase |
| Typical Yield | 75-90% | 85-95% | 70-85% |
| Reaction Time | 12-24 hours | 4-8 hours | 24-72 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux | 40-60 °C |
| Key Reagents | EDC, HOBt, Organic Base | Thionyl Chloride, Organic Base | Immobilized Lipase (e.g., Novozym 435) |
| Purification Method | Aqueous Work-up, Column Chromatography | Aqueous Work-up, Column Chromatography | Filtration, Solvent Evaporation |
| Byproducts | Urea byproduct, HOBt | HCl, SO2, Excess Base | Water |
Experimental Protocols
Detailed methodologies for the three synthesis routes are provided below.
Method 1: Direct Amide Coupling using EDC/HOBt
This method facilitates the direct formation of the amide bond between 4-pentenoic acid and diethylamine using the coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent such as 1-Hydroxybenzotriazole (HOBt).
Protocol:
-
To a stirred solution of 4-pentenoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) to the reaction mixture.
-
Slowly add diethylamine (1.2 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Pentenamide, N,N-diethyl-.
Method 2: Acyl Chloride Formation and Subsequent Amination
This traditional two-step method involves the initial conversion of 4-pentenoic acid to the more reactive 4-pentenoyl chloride, which is then reacted with diethylamine.
Protocol:
Step 1: Synthesis of 4-Pentenoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-pentenoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 eq) to the carboxylic acid at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2 hours.
-
Monitor the reaction by observing the cessation of gas (HCl and SO2) evolution.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 4-pentenoyl chloride. This is often used in the next step without further purification.
Step 2: Amidation of 4-Pentenoyl Chloride
-
Dissolve diethylamine (2.2 eq) in anhydrous DCM in a flask cooled to 0 °C.
-
Slowly add the crude 4-pentenoyl chloride (1.0 eq) dropwise to the diethylamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction completion by TLC.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield 4-Pentenamide, N,N-diethyl-.
Method 3: Enzymatic Synthesis using Immobilized Lipase
This method employs an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B), to catalyze the amidation reaction under mild conditions, offering a greener alternative.
Protocol:
-
To a solution of 4-pentenoic acid (1.0 eq) in a suitable organic solvent (e.g., 2-methyl-2-butanol or cyclopentyl methyl ether, 0.5 M), add diethylamine (1.5 eq).
-
Add immobilized lipase (Novozym 435, 10-20% w/w of the limiting reactant).
-
Include molecular sieves (3 Å) to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Incubate the reaction mixture at 40-60 °C with gentle shaking for 24-72 hours.
-
Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Upon reaching the desired conversion, filter off the immobilized enzyme and the molecular sieves. The enzyme can be washed with the solvent and reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Further purification, if necessary, can be achieved by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the workflows and logical relationships of the described synthesis methods.
Caption: Workflow for EDC Coupling Synthesis.
Caption: Workflow for the Acyl Chloride Method.
Caption: Workflow for the Enzymatic Synthesis.
Polymerization of N,N-diethyl-4-pentenamide: A Comparative Analysis with Other Functionalized Pentenamides
The polymerization of α,ω-dienes, such as 4-pentenamide derivatives, through ADMET is a powerful step-growth condensation polymerization technique. This method utilizes ruthenium-based catalysts to form carbon-carbon double bonds with the concurrent release of ethylene gas, which drives the reaction towards the formation of high molecular weight polymers. The functional group tolerance of modern Grubbs-type catalysts makes ADMET a versatile tool for the synthesis of a wide array of functional polymers.
Comparison of Polymerization Performance: Expected Trends
While specific experimental data comparing a series of N-substituted pentenamides is scarce, general principles of polymerization and steric/electronic effects of substituents allow for the formulation of expected trends. The performance of N,N-diethyl-4-pentenamide in ADMET polymerization can be benchmarked against hypothetical functionalized pentenamides with varying N-alkyl and N-aryl substituents.
Table 1: Expected Comparison of Polymerization Parameters for N-Substituted 4-Pentenamides
| Monomer Name | N-Substituents | Expected Monomer Conversion | Expected Polymer Molecular Weight (Mn) | Expected Thermal Stability (Td) |
| N,N-diethyl-4-pentenamide | Diethyl | High | High | Moderate |
| N,N-dimethyl-4-pentenamide | Dimethyl | High | High | Moderate |
| N-ethyl-N-phenyl-4-pentenamide | Ethyl, Phenyl | Moderate to High | Moderate to High | High |
| N,N-diphenyl-4-pentenamide | Diphenyl | Moderate | Moderate | Very High |
| N-tert-butyl-4-pentenamide | tert-butyl | Low to Moderate | Low to Moderate | Moderate |
Note: The data in this table is hypothetical and based on established principles of polymer chemistry. Experimental validation is required.
Experimental Protocols
A general experimental protocol for the ADMET polymerization of a functionalized pentenamide is provided below. This protocol is based on standard procedures for the polymerization of α,ω-dienes and should be optimized for each specific monomer.
General ADMET Polymerization Procedure:
-
Monomer and Catalyst Preparation: The functionalized 4-pentenamide monomer is synthesized and purified. The Grubbs catalyst (e.g., Grubbs' 2nd or 3rd generation catalyst) is stored under an inert atmosphere.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the monomer (e.g., 1.0 mmol). The flask is then evacuated and backfilled with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Anhydrous and degassed solvent (e.g., toluene or dichloromethane) is added to the flask to dissolve the monomer. The catalyst (e.g., 0.1-1.0 mol%) is dissolved in a small amount of the solvent in a separate vial under an inert atmosphere and then transferred to the reaction flask via a syringe.
-
Polymerization: The reaction mixture is stirred at a specific temperature (e.g., 40-80 °C) under a continuous flow of inert gas or under vacuum to facilitate the removal of ethylene. The progress of the polymerization can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the terminal vinyl protons.
-
Termination and Polymer Isolation: After the desired reaction time, the polymerization is terminated by adding a quenching agent (e.g., ethyl vinyl ether). The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol). The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Characterization: The resulting polymer is characterized to determine its molecular weight (e.g., by Gel Permeation Chromatography - GPC), chemical structure (e.g., by NMR and Fourier-Transform Infrared - FTIR spectroscopy), and thermal properties (e.g., by Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC).
Visualization of Polymerization and Logical Relationships
To illustrate the ADMET polymerization process and the logical relationships influencing polymer properties, the following diagrams are provided.
Conclusion
Comparative Reactivity of 4-Pentenamide, N,N-diethyl- with Similar Alkenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of functionalized alkenes is paramount for designing efficient and selective synthetic pathways. This guide provides a comparative analysis of the reactivity of 4-Pentenamide, N,N-diethyl-, a terminal alkene bearing an amide functionality, with structurally similar simple alkenes in key organic transformations. The discussion is supported by available experimental data and established principles of organic chemistry.
The presence of the N,N-diethylamide group at the C5 position of the pentenyl chain introduces both steric and electronic effects that can modulate the reactivity of the terminal double bond compared to unfunctionalized terminal alkenes such as 1-pentene or 1-hexene. This guide will explore these differences in the context of hydroboration, epoxidation, olefin metathesis, and radical cyclization.
Comparative Reactivity Analysis
The reactivity of the double bond in 4-Pentenamide, N,N-diethyl- is influenced by the electronic nature of the amide group. The lone pair of electrons on the nitrogen atom can be delocalized towards the carbonyl group, which in turn can have a distant electronic effect on the alkene. However, due to the number of sigma bonds separating the amide and the alkene, this inductive effect is generally weak. Steric hindrance from the N,N-diethyl groups is also a factor to consider, particularly in reactions involving bulky reagents.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The first step, hydroboration, involves the addition of a borane reagent across the double bond. This reaction is known to be sensitive to both steric and electronic effects.
| Alkene | Reagent | Regioselectivity (Anti-Markovnikov) | Relative Rate |
| 1-Pentene | BH3-THF | >99% | Standard |
| 4-Pentenamide, N,N-diethyl- | BH3-THF | Expected to be high (>95%) | Expected to be similar to 1-pentene |
Table 1: Comparison of Hydroboration-Oxidation Reactivity. Data for 1-pentene is well-established. Data for 4-Pentenamide, N,N-diethyl- is projected based on general principles.
The experimental protocol for the hydroboration of a terminal alkene typically involves the slow addition of a solution of borane in tetrahydrofuran (THF) to the alkene at 0°C, followed by warming to room temperature. The subsequent oxidation is achieved by the addition of aqueous sodium hydroxide and hydrogen peroxide.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide[3][4]. The reactivity of the alkene in epoxidation is influenced by its electron density; electron-rich alkenes react faster.
The amide group in 4-Pentenamide, N,N-diethyl- is weakly electron-withdrawing. This slight deactivation of the double bond might lead to a marginally slower epoxidation rate compared to a simple, unfunctionalized terminal alkene. However, for practical synthetic purposes, the difference is often negligible.
| Alkene | Reagent | Relative Rate |
| 1-Hexene | m-CPBA | Standard |
| 4-Pentenamide, N,N-diethyl- | m-CPBA | Expected to be slightly slower |
Table 2: Comparison of Epoxidation Reactivity. Relative rates are based on the electronic effects of the substituents.
A typical experimental procedure for epoxidation involves dissolving the alkene in a chlorinated solvent like dichloromethane and adding a solution of m-CPBA at room temperature. The reaction is usually monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Olefin Metathesis
Olefin metathesis, particularly with Grubbs-type ruthenium catalysts, is a powerful tool for the formation of new carbon-carbon double bonds[5][6][7]. The performance of these catalysts can be influenced by the steric and electronic properties of the substrates[8][9][10][11].
The amide functionality in 4-Pentenamide, N,N-diethyl- can potentially coordinate to the ruthenium center of the Grubbs catalyst. This chelation can deactivate the catalyst and slow down the metathesis reaction[12]. The steric bulk of the N,N-diethyl groups can further influence the approach of the catalyst to the double bond. For intermolecular cross-metathesis reactions, these factors can lead to lower yields and slower reaction rates compared to simple terminal alkenes. For intramolecular ring-closing metathesis (RCM), the presence of the amide can be beneficial in pre-organizing the molecule for cyclization.
| Alkene | Catalyst | Reactivity/Yield |
| 1-Octene (in cross-metathesis) | Grubbs II Catalyst | High |
| 4-Pentenamide, N,N-diethyl- (in cross-metathesis) | Grubbs II Catalyst | Moderate to low, potential for catalyst deactivation |
Table 3: Comparison of Olefin Metathesis Reactivity. The reactivity of 4-Pentenamide, N,N-diethyl- is inferred from studies on similar unsaturated amides.
Experimental protocols for olefin metathesis typically involve dissolving the alkene and the Grubbs catalyst in a degassed solvent such as dichloromethane or toluene and heating the mixture. The progress of the reaction is monitored by techniques like gas chromatography (GC) or NMR spectroscopy.
Radical Cyclization
Radical cyclization is an intramolecular reaction where a radical intermediate attacks a double bond to form a cyclic product. While there is no direct data for the radical cyclization of 4-Pentenamide, N,N-diethyl-, studies on the analogous N-phenylpent-4-enamides have shown that they readily undergo radical cyclization to form γ-lactam derivatives[13].
The reaction is typically initiated by a radical initiator, and the amidyl radical formed undergoes a 5-exo-trig cyclization. The presence of the N,N-diethyl groups is not expected to significantly hinder this intramolecular process. In comparison, simple terminal alkenes without a suitable radical precursor moiety will not undergo such a reaction.
This reactivity highlights a key difference where the amide functionality in 4-Pentenamide, N,N-diethyl- enables a specific type of transformation not accessible to simple alkenes.
Experimental Protocols
General Hydroboration-Oxidation Protocol
A solution of the alkene (1 equivalent) in anhydrous THF is cooled to 0°C under a nitrogen atmosphere. A 1 M solution of borane-tetrahydrofuran complex in THF (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-4 hours. The reaction is then cooled to 0°C, and water is carefully added, followed by aqueous sodium hydroxide (3M) and 30% hydrogen peroxide. The mixture is stirred at room temperature for 2 hours and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the alcohol.
General Epoxidation Protocol
To a solution of the alkene (1 equivalent) in dichloromethane at room temperature is added m-CPBA (1.1-1.5 equivalents) portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and washed successively with aqueous sodium bisulfite, aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the epoxide.
General Olefin Cross-Metathesis Protocol
In a glovebox, the alkene (1 equivalent) and the cross-metathesis partner (1.2 equivalents) are dissolved in degassed dichloromethane. The Grubbs catalyst (e.g., Grubbs II, 1-5 mol%) is added, and the reaction vessel is sealed and heated to the desired temperature (typically 40-50°C). The reaction is monitored by GC or NMR. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the chemical transformations discussed.
Caption: General workflow for the hydroboration-oxidation of 4-Pentenamide, N,N-diethyl-.
Caption: General workflow for the epoxidation of 4-Pentenamide, N,N-diethyl-.
Caption: General workflow for the cross-metathesis of 4-Pentenamide, N,N-diethyl-.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. React App [pmc.umicore.com]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Steric and electronic effects in latent S-chelated olefin metathesis catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Validation of N,N-diethyl-4-pentenamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for N,N-diethyl-4-pentenamide against two structurally related alternatives: its saturated analog, N,N-diethylpentanamide, and its aromatic analog, N,N-diethylbenzamide. The objective is to offer a clear framework for the validation of N,N-diethyl-4-pentenamide through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the expected and experimentally observed spectroscopic data for N,N-diethyl-4-pentenamide and its alternatives. This data is essential for confirming the identity, purity, and structure of the synthesized compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| N,N-diethyl-4-pentenamide | ~5.80 | ddt | 1H | -CH=CH₂ |
| ~5.00 | m | 2H | -CH=CH₂ | |
| ~3.30 | q | 4H | -N(CH₂CH₃)₂ | |
| ~2.35 | t | 2H | -C(=O)CH₂- | |
| ~2.10 | q | 2H | -CH₂CH=CH₂ | |
| ~1.15 | t | 6H | -N(CH₂CH₃)₂ | |
| N,N-diethylpentanamide | ~3.30 | q | 4H | -N(CH₂CH₃)₂ |
| ~2.25 | t | 2H | -C(=O)CH₂- | |
| ~1.60 | sextet | 2H | -CH₂CH₂CH₃ | |
| ~1.35 | sextet | 2H | -CH₂CH₃ | |
| ~1.15 | t | 6H | -N(CH₂CH₃)₂ | |
| ~0.90 | t | 3H | -CH₂CH₃ | |
| N,N-diethylbenzamide | ~7.40 | m | 5H | Ar-H |
| ~3.55 (br s) | br s | 2H | -NCH₂- (rotamer 1) | |
| ~3.25 (br s) | br s | 2H | -NCH₂- (rotamer 2) | |
| ~1.25 (br s) | br s | 3H | -NCH₂CH₃ (rotamer 1) | |
| ~1.10 (br s) | br s | 3H | -NCH₂CH₃ (rotamer 2) |
Note: Due to restricted rotation around the amide C-N bond, the signals for the N-ethyl groups in N,N-diethylbenzamide may appear as broad singlets or two distinct sets of signals at room temperature.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| N,N-diethyl-4-pentenamide | ~172.5 | C=O |
| ~137.5 | -CH=CH₂ | |
| ~115.0 | -CH=CH₂ | |
| ~42.0, ~40.5 | -N(CH₂CH₃)₂ | |
| ~35.0 | -C(=O)CH₂- | |
| ~29.0 | -CH₂CH=CH₂ | |
| ~14.0, ~13.0 | -N(CH₂CH₃)₂ | |
| N,N-diethylpentanamide | ~173.0 | C=O |
| ~42.0, ~40.5 | -N(CH₂CH₃)₂ | |
| ~36.0 | -C(=O)CH₂- | |
| ~28.0 | -CH₂CH₂CH₃ | |
| ~22.5 | -CH₂CH₃ | |
| ~14.0, ~13.0 | -N(CH₂CH₃)₂ | |
| ~13.5 | -CH₂CH₃ | |
| N,N-diethylbenzamide | ~171.5 | C=O |
| ~137.0 | Ar-C (quaternary) | |
| ~129.0 | Ar-CH | |
| ~128.5 | Ar-CH | |
| ~126.0 | Ar-CH | |
| ~43.0, ~39.0 | -N(CH₂CH₃)₂ | |
| ~14.0, ~13.0 | -N(CH₂CH₃)₂ |
Table 3: FT-IR Data (Liquid Film/KBr)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| N,N-diethyl-4-pentenamide | ~3075 | =C-H stretch |
| ~2970, ~2935, ~2875 | C-H stretch (alkyl) | |
| ~1645 | C=O stretch (amide) | |
| ~1640 | C=C stretch | |
| ~1460, ~1380 | C-H bend (alkyl) | |
| ~995, ~910 | =C-H bend (out-of-plane) | |
| N,N-diethylpentanamide | ~2960, ~2930, ~2870 | C-H stretch (alkyl) |
| ~1640 | C=O stretch (amide) | |
| ~1460, ~1380 | C-H bend (alkyl) | |
| N,N-diethylbenzamide | ~3060 | =C-H stretch (aromatic) |
| ~2970, ~2930 | C-H stretch (alkyl) | |
| ~1635 | C=O stretch (amide) | |
| ~1590, ~1490, ~1440 | C=C stretch (aromatic ring) | |
| ~700, ~750 | Ar-H bend (out-of-plane) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Fragment Assignment |
| N,N-diethyl-4-pentenamide | 155 | 100, 86, 72, 58 | [M-C₄H₇]⁺, [M-C₅H₉]⁺, [CON(C₂H₅)₂]⁺, [N(C₂H₅)₂]⁺ |
| N,N-diethylpentanamide | 157 | 100, 86, 72, 57 | [M-C₄H₉]⁺, [M-C₅H₁₁]⁺, [CON(C₂H₅)₂]⁺, [C₄H₉]⁺ |
| N,N-diethylbenzamide | 177 | 105, 77 | [C₆H₅CO]⁺, [C₆H₅]⁺ |
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the amide in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory or KBr pellet press.
-
Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Sample Preparation (KBr): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a dilute solution of the amide (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Workflow for Spectroscopic Data Validation
The following diagram illustrates a typical workflow for the validation of a newly synthesized compound like N,N-diethyl-4-pentenamide.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of a chemical compound.
A Comparative Guide to Catalysts for the Synthesis of 4-Pentenamide, N,N-diethyl-
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical and materials science industries. The development of efficient and selective catalytic methods for amide bond formation is a key area of research. This guide provides a comparative overview of various catalytic systems for the synthesis of 4-Pentenamide, N,N-diethyl-, a valuable unsaturated amide intermediate.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst is critical for optimizing the synthesis of 4-Pentenamide, N,N-diethyl-. The following table summarizes the performance of representative catalysts from different classes, including boron-based, titanium-based, and enzymatic catalysts. The data presented is a representative compilation based on typical performances observed for these catalyst types in amide synthesis.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Boronic Acid | 5 | Toluene | 110 | 18 | 85 | >95 |
| Titanium(IV) chloride | 10 | Dichloromethane | 25 | 6 | 92 | >98 |
| Lipase | N/A (w/w) | tert-Butyl methyl ether | 40 | 48 | 78 | >99 (enantioselective) |
Experimental Protocols
Detailed methodologies for the synthesis of 4-Pentenamide, N,N-diethyl- using the benchmarked catalysts are provided below.
Boronic Acid Catalyzed Synthesis
This protocol utilizes a boronic acid catalyst for the direct amidation of 4-pentenoic acid.
Materials:
-
4-Pentenoic acid
-
Diethylamine
-
Phenylboronic acid
-
Toluene
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-pentenoic acid (1.0 eq), diethylamine (1.2 eq), and phenylboronic acid (0.05 eq).
-
Add toluene as the solvent and a small quantity of 4 Å molecular sieves.
-
Heat the reaction mixture to reflux at 110°C for 18 hours, with azeotropic removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Titanium(IV) chloride Catalyzed Synthesis
This method employs the Lewis acidity of titanium(IV) chloride to facilitate amide bond formation at room temperature.[1][2]
Materials:
-
4-Pentenoic acid
-
Diethylamine
-
Titanium(IV) chloride (TiCl4)
-
Dichloromethane (DCM)
-
Triethylamine
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, argon-purged round-bottom flask, dissolve 4-pentenoic acid (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C and add triethylamine (1.2 eq).
-
Slowly add a solution of titanium(IV) chloride (0.1 eq) in dichloromethane to the reaction mixture.
-
Add diethylamine (1.1 eq) dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Lipase Catalyzed Synthesis
This enzymatic approach offers a green and highly selective alternative for the synthesis of 4-Pentenamide, N,N-diethyl-.[3][4]
Materials:
-
4-Pentenoic acid
-
Diethylamine
-
Immobilized Lipase (e.g., Novozym 435)
-
tert-Butyl methyl ether (TBME)
-
Molecular sieves (4 Å)
-
Standard laboratory glassware
Procedure:
-
In a screw-capped vial, combine 4-pentenoic acid (1.0 eq), diethylamine (1.5 eq), and immobilized lipase (e.g., 50 mg/mmol of acid).
-
Add tert-butyl methyl ether as the solvent and 4 Å molecular sieves.
-
Seal the vial and place it in an orbital shaker at 40°C for 48 hours.
-
Monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
After the reaction, filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent for potential reuse.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Catalyst Selection Workflow
The choice of catalyst significantly impacts the efficiency, selectivity, and environmental footprint of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate catalyst for the synthesis of 4-Pentenamide, N,N-diethyl-.
Caption: A decision-making workflow for catalyst selection.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase-Catalyzed Synthesis and Biological Evaluation of N-Picolineamides as Trypanosoma cruzi Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of N,N-diethyl-4-pentenamide derivatives versus known compounds
A Comparative Analysis of the Biological Activities of N,N-diethylamide Derivatives and Established Compounds
Introduction
N,N-diethylamides are a versatile class of chemical compounds that have demonstrated a wide range of biological activities. This guide provides a comparative overview of the biological performance of various N,N-diethylamide derivatives against known, established compounds across several key therapeutic and commercial areas. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation and progression of novel chemical entities. The comparisons are supported by quantitative experimental data, detailed methodologies, and visual representations of experimental workflows.
Delta Opioid Receptor Agonism
Derivatives of N,N-diethylbenzamide have been investigated as potent and selective agonists for the delta opioid receptor, a target for the development of novel analgesics with a potentially reduced side-effect profile compared to traditional mu opioid agonists.
Comparative Activity Data
| Compound | Target Receptor | Binding Affinity (IC50) | Known Compound | Binding Affinity (IC50) |
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta Opioid | 0.87 nM[1][2][3] | SNC-80 | Not explicitly stated |
Experimental Protocol: Radioligand Binding Assay
The binding affinity of the test compounds to the delta opioid receptor is determined using a radioligand binding assay. Membranes from cells expressing the human delta opioid receptor are incubated with a radiolabeled ligand (e.g., [3H]naltrindole) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[4]
Signaling Pathway
Caption: Delta opioid receptor signaling pathway.
Anticonvulsant Activity
Certain N,N-diethylamide-containing scaffolds have been explored for their potential as anticonvulsant agents. Their efficacy is typically evaluated in rodent models of seizures.
Comparative Activity Data
| Compound | MES Test (ED50) | scPTZ Test (ED50) | 6 Hz Test (ED50) | Known Compound (Example) | Activity Profile |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide deriv. 14 | 49.6 mg/kg[5] | 67.4 mg/kg[5] | 31.3 mg/kg (32 mA)[5] | Valproic Acid | Broad-spectrum anticonvulsant activity. |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide deriv. 30 | 45.6 mg/kg[6] | Not reported | 39.5 mg/kg (32 mA)[6] | Levetiracetam | Effective in MES and 6 Hz models, suggesting efficacy against generalized and drug-resistant seizures.[6] |
Experimental Protocol: Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. An electrical stimulus is applied to the corneas of mice, and the ability of a test compound to prevent the tonic hindlimb extension is measured.[7][8]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously, and the ability of the test compound to prevent clonic seizures is assessed.[7][8]
-
6 Hz Test: This model is used to identify compounds effective against psychomotor seizures and drug-resistant epilepsy. A low-frequency electrical stimulation is applied to the corneas of mice, and the ability of the test compound to prevent seizures is determined.[5][6]
Experimental Workflow
Caption: Workflow for anticonvulsant screening.
Fungicidal Activity
Nicotinamide and sulfonamide derivatives incorporating the N,N-diethylamide moiety have been synthesized and evaluated for their fungicidal properties against various plant pathogens.
Comparative Activity Data
| Compound | Target Fungus | Activity (EC50) | Known Compound | Activity (EC50) |
| N-(thiophen-2-yl) nicotinamide deriv. 4a | Pseudoperonospora cubensis | 4.69 mg/L[9][10] | Diflumetorim | 21.44 mg/L[9][10] |
| N-(thiophen-2-yl) nicotinamide deriv. 4f | Pseudoperonospora cubensis | 1.96 mg/L[9][10] | Flumorph | 7.55 mg/L[9][10] |
| Cyclohexylsulfonamide deriv. III-19 | Botrytis cinerea | 1.99 µg/mL[11] | Boscalid | 1.72 µg/mL[11] |
| Cyclohexylsulfonamide deriv. III-27 | Botrytis cinerea | 2.04 µg/mL[11] | Procymidone | 1.79 µg/mL[11] |
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
The fungicidal activity is determined by the mycelial growth inhibition method. Fungal mycelial discs are placed on potato dextrose agar (PDA) plates containing a series of concentrations of the test compounds. The plates are incubated, and the diameter of the fungal colony is measured. The concentration of the compound that inhibits 50% of the mycelial growth (EC50) is then calculated.[11]
Insect Repellent Activity
N,N-diethyl-m-toluamide (DEET) is the gold standard for insect repellents. Other N,N-diethylbenzamide derivatives have been evaluated for their repellent efficacy in comparison to DEET.
Comparative Activity Data
| Compound | Target Mosquito | Efficacy (100% Protection) | Known Compound | Efficacy (100% Protection) |
| N,N-diethylbenzamide (TRIG) | Anopheles gambiae | 1.25 g[12][13] | DEET | 0.75 g[12][13] |
| N,N-diethylbenzamide (TRIG) | Aedes aegypti | 1.0 g[12][13] | DEET | 0.5 g[12][13] |
| Compound | Acute Inhalation LC50 (mice) |
| N,N-diethylbenzamide (DEB) | >2.5 g/m³[14] |
| N,N-diethylphenylacetamide (DEPA) | 1714 mg/m³[14] |
| N,N-diethyl-3-methylbenzamide (DEET) | 1369 mg/m³[14] |
Experimental Protocol: Human-Bait Technique
The repellent efficacy is evaluated using the human-bait technique. The arms of human volunteers are treated with the test repellent, and the number of mosquito landings and probings are counted over a specific period. The time until the first confirmed bite is recorded as the complete protection time.[12][13]
Logical Relationship of Repellent Properties
Caption: Key properties of an ideal insect repellent.
The N,N-diethylamide scaffold is a privileged structure in medicinal chemistry and agrochemical research, demonstrating a remarkable diversity of biological activities. The derivatives presented in this guide exhibit potent activities, in some cases comparable or superior to established compounds, in areas including delta opioid receptor modulation, anticonvulsant effects, fungicidal action, and insect repellency. The provided data and experimental protocols offer a valuable resource for the comparative evaluation of novel N,N-diethylamide derivatives and for guiding future research and development in these fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships for SNC80 and related compounds at cloned human delta and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies [mdpi.com]
- 7. ijpp.com [ijpp.com]
- 8. In silico Screening and Evaluation of the Anticonvulsant Activity of Docosahexaenoic Acid-Like Molecules in Experimental Models of Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Fungicidal Activity and SAR of 2-Thiazolamide/Pyrazolamide-Cyclohexylsulfonamides against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thermoresponsive Polymers: Poly(N,N-diethylacrylamide) vs. Poly(N-isopropylacrylamide)
For researchers, scientists, and drug development professionals exploring "smart" polymers for advanced therapeutic applications, the choice of material is critical. This guide provides a detailed comparison of two prominent thermoresponsive polymers: poly(N,N-diethylacrylamide) (PDEAAm) and the more widely-studied poly(N-isopropylacrylamide) (PNIPAM). While information on polymers derived directly from 4-Pentenamide, N,N-diethyl- is scarce, PDEAAm serves as a close structural and functional analogue, offering valuable insights into the performance of N,N-disubstituted acrylamide-based polymers.
Both PDEAAm and PNIPAM belong to a class of polymers that exhibit a Lower Critical Solution Temperature (LCST).[1][2] Below their LCST, these polymers are soluble in water, but as the temperature rises above this critical point, they undergo a phase transition, becoming insoluble and precipitating from the solution.[1][2] This unique property is central to their use in applications such as controlled drug delivery, tissue engineering, and bioseparations.[3][4]
Performance Comparison at a Glance
The primary performance differentiator between PDEAAm and PNIPAM is their LCST, which dictates the temperature at which they transition from a soluble to an insoluble state. This, in turn, is influenced by the hydrophobicity of their respective monomer units.[5] The side chains of PDEAAm are considered more hydrophobic than those of PNIPAM.[5]
| Property | Poly(N,N-diethylacrylamide) (PDEAAm) | Poly(N-isopropylacrylamide) (PNIPAM) |
| Lower Critical Solution Temperature (LCST) | 25 - 33 °C[6][7] | ~32 °C |
| Relative Hydrophobicity | More Hydrophobic[5] | Less Hydrophobic[5] |
| Glass Transition Temperature (Tg) | ~80 °C[8] | 130-140 °C |
Experimental Protocols
Synthesis of Poly(N,N-diethylacrylamide) (PDEAAm) via Free Radical Polymerization
This protocol describes the synthesis of PDEAAm using a free radical polymerization method.
Materials:
-
N,N-diethylacrylamide (DEA) monomer
-
Methanol
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Acetone
-
Hexane
Procedure:
-
Dissolve 1.27 g (10 mmol) of N,N-diethylacrylamide in 1.5 mL of methanol in a reaction vessel.[6]
-
Add 8 mg (0.05 mmol) of AIBN to the solution.[6]
-
Purge the mixture with nitrogen gas to remove oxygen, which can inhibit polymerization.
-
Place the reaction vessel in an oil bath preheated to 60 °C and stir for 30 minutes.[6]
-
Continue heating for a total of 6 hours.[6]
-
After cooling to room temperature, dissolve the resulting polymer in 4 mL of acetone.[6]
-
Precipitate the polymer by adding the acetone solution to 80 mL of hexane.[6]
-
Collect the precipitated polymer and dry under vacuum.
Determination of Lower Critical Solution Temperature (LCST)
The LCST of a thermoresponsive polymer is typically determined by turbidimetry using a UV-Vis spectrophotometer equipped with a temperature controller.[1][9]
Materials and Equipment:
-
Polymer solution (e.g., 1 mg/mL in deionized water)
-
UV-Vis spectrophotometer with a Peltier temperature controller
-
Cuvettes
Procedure:
-
Prepare a solution of the polymer in deionized water at a known concentration (e.g., 1 mg/mL).[10]
-
Place the polymer solution in a cuvette and insert it into the spectrophotometer.
-
Set the wavelength to 600 nm.[10]
-
Cool the sample to a temperature well below the expected LCST to ensure the polymer is fully dissolved.
-
Gradually heat the sample at a controlled rate (e.g., 0.5 °C/min).[9]
-
Record the transmittance of the solution as a function of temperature.
-
The LCST is often defined as the temperature at which the transmittance drops to 50% of its initial value, though other definitions such as the onset of the decrease can also be used.[1]
Experimental and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of thermoresponsive polymers like PDEAAm and PNIPAM.
Caption: Workflow for Synthesis and Characterization.
Signaling Pathways and Logical Relationships
The thermoresponsive behavior of these polymers is not directly involved in biological signaling pathways in the traditional sense. Instead, their utility in drug delivery is based on a physical change in response to a stimulus (temperature). This can be conceptualized as a stimulus-response relationship.
Caption: Stimulus-Response in Drug Delivery.
References
- 1. Temperature-responsive polymer - Wikipedia [en.wikipedia.org]
- 2. Lower critical solution temperature - Wikipedia [en.wikipedia.org]
- 3. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. polymersource.ca [polymersource.ca]
- 9. scispace.com [scispace.com]
- 10. rsc.org [rsc.org]
Cross-Validation of Analytical Techniques for 4-Pentenamide, N,N-diethyl-: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification and characterization of 4-Pentenamide, N,N-diethyl-: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The selection of an appropriate analytical method is critical for accurate and reliable results in research, development, and quality control. This document outlines the experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid in the selection of the most suitable technique for your specific needs.
Comparative Performance of Analytical Techniques
The performance of each analytical technique was evaluated based on key validation parameters such as linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes the typical performance characteristics that can be expected for the analysis of 4-Pentenamide, N,N-diethyl- and structurally similar aliphatic amides. It is important to note that actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.995 | > 0.999 | Inherently Linear |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.001 - 0.1 ng/mL | 1 - 10 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.005 - 0.5 ng/mL | 5 - 50 µg/mL |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Sample Throughput | High | High | Low to Medium |
| Specificity | High (with MS detection) | Very High (with MS/MS) | High (structure-specific) |
| Matrix Effect | Moderate to High | High | Low to None |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For 4-Pentenamide, N,N-diethyl-, direct injection is feasible due to its expected volatility.
Sample Preparation:
-
Accurately weigh 10 mg of the 4-Pentenamide, N,N-diethyl- reference standard and dissolve in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
For unknown samples, dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If necessary, filter the sample solutions through a 0.22 µm PTFE syringe filter prior to injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 4-Pentenamide, N,N-diethyl- (e.g., m/z 155, 100, 58). Full scan mode (m/z 40-400) can be used for qualitative analysis.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it ideal for trace-level analysis of 4-Pentenamide, N,N-diethyl-, especially in complex matrices.
Sample Preparation:
-
Prepare stock and calibration standards as described for GC-MS, using a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
For biological samples (e.g., plasma, urine), a protein precipitation step is required. Add 3 volumes of cold acetonitrile to 1 volume of the sample, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Solid-phase extraction (SPE) may be employed for sample clean-up and pre-concentration if necessary.
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-6 min: 95% B.
-
6-6.1 min: 95-5% B.
-
6.1-8 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 300 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for 4-Pentenamide, N,N-diethyl- need to be determined by direct infusion. A possible transition would be the protonated molecule [M+H]⁺ (m/z 156.1) to a characteristic fragment ion.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for an identical reference standard for calibration.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 4-Pentenamide, N,N-diethyl- sample into a clean, dry vial.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount of the internal standard should be chosen to give a signal intensity comparable to the analyte signal.
-
Dissolve both the sample and the internal standard in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a clean NMR tube. Ensure complete dissolution.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard protons to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for <1% uncertainty).[2]
-
Acquisition Time (aq): At least 3 seconds.
-
-
Data Processing:
-
Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (mIS / MWIS) * (MWanalyte / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
IS = Internal Standard
Mandatory Visualizations
General Analytical Workflow
The following diagram illustrates a general workflow for the analysis of 4-Pentenamide, N,N-diethyl-, from sample receipt to final data reporting.
Caption: A generalized workflow for the analysis of 4-Pentenamide, N,N-diethyl-.
Cross-Validation Logical Workflow
This diagram outlines the logical steps involved in the cross-validation of two analytical methods, for instance, comparing a newly developed LC-MS/MS method against an established GC-MS method.
References
A Literature Review of the Applications of N,N-diethyl-4-pentenamide in Programmable Alkene Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of N,N-diethyl-4-pentenamide, a versatile substrate in palladium-catalyzed, multi-site programmable functionalization of alkenes. The information presented is primarily based on the seminal work by Wu et al. in Nature Chemistry, which details a method for the controllable isomerization and subsequent oxidative functionalization of terminal olefins.[1][2][3] This approach allows for the selective introduction of acetate groups at various positions along the carbon chain, transforming a simple terminal alkene into a range of valuable, more complex molecules.
Comparison of Functionalization Strategies
The research highlighted in this guide demonstrates that by modulating the reaction conditions in a palladium-catalyzed aerobic oxidative system, N,N-diethyl-4-pentenamide can undergo selective:
-
1-Acetoxylation (anti-Markovnikov)
-
2-Acetoxylation
-
1,2-Diacetoxylation
-
1,2,3-Triacetoxylation
This programmable functionalization is achieved by controlling the interplay between alkene isomerization and oxidative functionalization.[1][2][3] The ability to achieve such a diverse range of products from a single starting material underscores the significance of this methodology in synthetic chemistry, offering novel pathways to unsaturated alcohols, polyalcohols, and even monosaccharides and C-glycosides.[1][2]
Data Summary of Functionalization Outcomes
While specific yields for each transformation of N,N-diethyl-4-pentenamide are detailed in the supplementary materials of the primary literature, the published work reports generally high yields and excellent regioselectivity for the described acetoxylation reactions. The precise control over the reaction outcome is a key feature of this methodology, allowing for a "programmable" approach to alkene functionalization.
| Functionalization Type | Key Features | Potential Products from N,N-diethyl-4-pentenamide |
| 1-Acetoxylation | Anti-Markovnikov addition of an acetate group to the terminal carbon. | N,N-diethyl-5-acetoxypent-3-enamide |
| 2-Acetoxylation | Acetoxylation at the second carbon position following isomerization. | N,N-diethyl-4-acetoxypent-2-enamide |
| 1,2-Diacetoxylation | Tandem acetoxylation at the first and second carbon positions. | N,N-diethyl-4,5-diacetoxypent-2-enamide |
| 1,2,3-Triacetoxylation | Sequential acetoxylation at the first three carbon positions. | N,N-diethyl-3,4,5-triacetoxypentanamide |
Experimental Protocols
Synthesis of N,N-diethyl-4-pentenamide
A general and robust method for the synthesis of N,N-diethyl-4-pentenamide involves a two-step process starting from allyl chloride and diethyl malonate to first produce 4-pentenoic acid, followed by amidation.
Step 1: Synthesis of 4-Pentenoic Acid
This procedure is adapted from a patented method for the synthesis of 4-pentenoic acid.[4]
-
Condensation: Allyl chloride is reacted with diethyl malonate in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction temperature is maintained between 20-40°C for 2-4 hours to yield 2-allyl diethyl malonate.
-
Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate is then subjected to saponification followed by decarboxylation to afford 4-pentenoic acid. The crude product can be purified by distillation under reduced pressure.
Step 2: Amidation of 4-Pentenoic Acid
This is a general procedure for the formation of an amide from a carboxylic acid.
-
Activation of Carboxylic Acid: 4-pentenoic acid is converted to its more reactive acid chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.
-
Reaction with Diethylamine: The resulting 4-pentenoyl chloride is then slowly added to a solution of diethylamine in an appropriate solvent, often in the presence of a non-nucleophilic base to quench the HCl byproduct.
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove salts and unreacted starting materials. The crude N,N-diethyl-4-pentenamide is then purified, typically by column chromatography.
General Protocol for Palladium-Catalyzed Aerobic Oxidative Functionalization
The following is a generalized protocol based on the work of Wu et al. for the programmable functionalization of N,N-diethyl-4-pentenamide. The specific outcome (mono-, di-, or tri-acetoxylation) is controlled by the precise reaction conditions, including the choice of ligands, additives, and reaction time.
-
Catalyst Preparation: A palladium catalyst, such as Pd(TFA)₂, and a specific ligand, for example, a pyridine-oxazoline (Pyox) or diphenyl-2-pyridylphosphine ligand, are combined in a suitable solvent under an inert atmosphere.[5]
-
Reaction Setup: To the catalyst mixture is added N,N-diethyl-4-pentenamide, an acetate source (e.g., acetic acid), and any necessary additives to control the reaction pathway.
-
Reaction Execution: The reaction mixture is then subjected to an oxygen atmosphere (typically from air) and stirred at a controlled temperature for a specified duration.
-
Monitoring and Workup: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched and subjected to a standard aqueous workup.
-
Purification: The crude product is purified by column chromatography to isolate the desired functionalized pentenamide.
Visualizing the Reaction Pathways
The following diagrams illustrate the conceptual workflows for the synthesis of the starting material and the subsequent programmable functionalization reactions.
Caption: Synthetic route to N,N-diethyl-4-pentenamide.
Caption: Programmable functionalization of N,N-diethyl-4-pentenamide.
References
- 1. Multi-site programmable functionalization of alkenes via controllable alkene isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme.de [thieme.de]
- 4. CN101200425A - Method for synthesizing 4-pentenoic acid - Google Patents [patents.google.com]
- 5. A Pd-Catalyzed Site-Controlled Isomerization of Terminal Olefins [organic-chemistry.org]
Safety Operating Guide
Prudent Disposal of 4-Pentenamide, N,N-diethyl-: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Pentenamide, N,N-diethyl-, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to supplement, not replace, institution-specific protocols and the chemical's SDS.
Immediate Safety Considerations
Based on the structure of 4-Pentenamide, N,N-diethyl-, which contains a terminal double bond and a tertiary amide group, several potential hazards should be considered during handling and disposal:
-
Flammability: The compound is likely a combustible or flammable liquid. Keep away from ignition sources such as open flames, hot plates, and sparks.[1]
-
Toxicity: Amide compounds can exhibit toxicity if inhaled, ingested, or absorbed through the skin. Assume the compound is harmful and take appropriate precautions.
-
Reactivity: The presence of a double bond introduces the possibility of polymerization, which can sometimes be vigorous or explosive. The compound may also be incompatible with strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE)
Before handling 4-Pentenamide, N,N-diethyl-, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of the material, including preparation for disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Do not mix 4-Pentenamide, N,N-diethyl- waste with other waste streams unless explicitly permitted by your EHS department.
-
It is common practice to segregate non-halogenated organic waste from halogenated waste.[1]
-
-
Waste Container Selection:
-
Use a designated, properly labeled, and leak-proof container for liquid waste.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Ensure the container has a secure screw cap.
-
-
Waste Collection:
-
Carefully transfer the waste 4-Pentenamide, N,N-diethyl- into the designated waste container inside a chemical fume hood.
-
Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.[2]
-
Keep the waste container closed at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "4-Pentenamide, N,N-diethyl-".
-
Indicate the approximate concentration and volume of the waste.
-
Include any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is a cool, dry, and well-ventilated location, away from heat and ignition sources.[3]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Final Disposal:
Spill Management
In the event of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately extinguish any nearby flames and turn off hot plates or other ignition sources.
-
Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the liquid.
-
Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.
Disposal Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Likely Flammable and/or Toxic Liquid | Based on the chemical structure of an unsaturated amide. |
| Container Type | HDPE or Glass with Screw Cap | Prevents leakage and is chemically resistant. |
| Container Fill Level | Max 80% Capacity | Allows for vapor expansion and prevents spills.[2] |
| Waste Segregation | Non-Halogenated Organic Waste | Standard laboratory practice for waste management.[1] |
| Disposal Method | Incineration by a licensed facility | Common practice for flammable organic liquids. |
| Drain Disposal | Prohibited | Prevents environmental contamination and damage to plumbing.[3][4] |
Experimental Protocols
As no specific experimental protocols for the disposal of 4-Pentenamide, N,N-diethyl- were found, the standard protocol for the disposal of flammable and potentially toxic organic liquids should be followed as outlined in the step-by-step procedure above.
Disposal Workflow
Caption: Logical workflow for the disposal of 4-Pentenamide, N,N-diethyl-.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
